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  • Product: (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

Core Science & Biosynthesis

Foundational

The Strategic Application of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine in Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Executive Summary As modern drug discovery increasingly prioritizes molecules with high fraction sp3 ( Fsp3​ ) character to improve clinical translation and solubility, chiral aliphatic heterocycles have become indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly prioritizes molecules with high fraction sp3 ( Fsp3​ ) character to improve clinical translation and solubility, chiral aliphatic heterocycles have become indispensable. Among these, (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (CAS: 2088131-64-8) stands out as a high-value, bifunctional building block[1]. This technical guide provides an in-depth analysis of its physicochemical properties—anchored by its precise molecular weight of 143.19 g/mol —and outlines self-validating protocols for its synthetic integration and analytical characterization.

Physicochemical Profiling & Structural Logic

Understanding the exact physicochemical parameters of a building block is critical for calculating reaction stoichiometry and predicting its impact on the final Active Pharmaceutical Ingredient (API) scaffold.

Quantitative Physicochemical Data

The following table summarizes the core identifiers and quantitative metrics for this compound, as verified by chemical suppliers like :

PropertyValue
Chemical Name (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
CAS Number 2088131-64-8
Molecular Weight 143.19 g/mol
Molecular Formula C 7​ H 13​ NO 2​
SMILES String C1(CNC1)O[C@@H]2COCC2
Stereochemistry (S)-enantiomer
Hydrogen Bond Donors 1 (Azetidine NH)
Hydrogen Bond Acceptors 2 (Ether O, THF O)
Causality in Structural Design

The selection of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine over traditional rings (like piperidine or pyrrolidine) is driven by specific mechanistic advantages:

  • Low Molecular Weight (143.19 Da): In Fragment-Based Drug Discovery (FBDD) or lead optimization, adding this moiety consumes only ~143 Da of the strict 500 Da Lipinski limit, leaving ample room for the primary pharmacophore.

  • Azetidine Ring Dynamics: The 4-membered azetidine ring acts as a rigid, low-lipophilicity spacer. It exhibits lower basicity than piperidine, which correlates directly with reduced hERG liability and improved metabolic stability.

  • Stereospecific Ether Linkage: The oxygen atoms serve as potent hydrogen bond acceptors. The (S)-stereocenter is not arbitrary; it dictates the precise spatial vector of the tetrahydrofuran (THF) ring, locking the molecule into an optimal conformation for binding to kinase hinge regions or GPCR allosteric pockets.

Synthetic Integration Workflow: Nucleophilic Aromatic Substitution (SNAr)

To leverage the nucleophilic secondary amine of the azetidine ring, Nucleophilic Aromatic Substitution (SNAr) is the preferred method for appending this building block to an aryl or heteroaryl electrophile.

Step-by-Step SNAr Protocol

This protocol is designed as a self-validating system, ensuring that the coupling of the 143.19 g/mol building block is driven to completion without racemization.

  • Reagent Preparation: In an oven-dried reaction vial, dissolve the electrophilic aryl fluoride scaffold (1.0 eq) and (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: While the azetidine amine is highly nucleophilic, the reaction generates stoichiometric hydrofluoric acid (HF). DIPEA, a sterically hindered, non-nucleophilic base, acts as an acid scavenger without competing for the electrophile.

  • Thermal Activation: Seal the vial and heat to 80°C for 12 hours under a nitrogen atmosphere. The rigid azetidine structure requires moderate thermal energy to overcome the activation barrier of the SNAr transition state.

  • Reaction Quench & Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify the crude intermediate via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

SyntheticWorkflow A Aryl Halide Scaffold (Electrophile) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Nucleophile (MW: 143.19) B->C D Crude Intermediate [M+H]+ Validation C->D E Purification (Flash Chromatography) D->E F Purified Chiral API Scaffold E->F

Synthetic workflow for integrating the chiral azetidine building block via SNAr.

Analytical Characterization Protocol: Validating MW and Enantiomeric Purity

Because (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine lacks a strong UV chromophore (no conjugated pi-systems), standard UV-Vis detection at 254 nm is insufficient. The following analytical workflow utilizes mass spectrometry and specialized detection methods.

Table 2: Analytical Validation Targets
Analytical TechniqueTarget MetricExpected Result
LC-MS (ESI+) Molecular Ion[M+H] + = 144.19 m/z
LC-MS (ESI+) Sodium Adduct[M+Na] + = 166.17 m/z
Chiral HPLC Enantiomeric Excess>99% ee (Single peak)
Step-by-Step Analytical Protocol
  • Molecular Weight Verification (LC-MS):

    • Setup: Use a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).

    • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

    • Detection: Electrospray Ionization (ESI+).

    • Validation: Scan for the exact mass. Given the MW of 143.19 g/mol , the primary target is the protonated molecular ion[M+H] + at 144.19 m/z.

  • Stereochemical Purity (Chiral HPLC):

    • Setup: Deploy a Daicel Chiralpak IG column (or equivalent immobilized polysaccharide phase).

    • Mobile Phase: Hexane/Isopropanol (80:20) containing 0.1% Diethylamine (DEA). Causality: The addition of DEA is critical; it suppresses the ionization of the secondary amine on the azetidine ring, preventing severe peak tailing and ensuring sharp, quantifiable peaks.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Causality: These detectors measure mass directly rather than UV absorbance, making them ideal for aliphatic heterocycles that are "invisible" to standard UV detectors.

AnalyticalWorkflow Start Compound Batch CAS: 2088131-64-8 LCMS LC-MS (ESI+) Target [M+H]+ = 144.19 m/z Start->LCMS HPLC Chiral HPLC (ELSD) Enantiomeric Excess (ee%) Start->HPLC NMR 1H & 13C NMR Structural Elucidation Start->NMR Pass QA Pass: >98% Purity >99% ee LCMS->Pass HPLC->Pass NMR->Pass

Analytical workflow for verifying molecular weight and stereochemical purity.

References

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Derivatives

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern drug discovery, the quest for novel chemical entities with superior pharmacological profiles is relentless. The (S)-3-((Tetrahydrofuran-3-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with superior pharmacological profiles is relentless. The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold represents a compelling convergence of two privileged heterocyclic motifs: the strained, conformationally rigid azetidine ring and the versatile tetrahydrofuran moiety. Azetidines have garnered significant attention for their ability to enhance metabolic stability, improve receptor selectivity, and provide a three-dimensional architecture that is often challenging to achieve with more conventional ring systems.[1][2] Their incorporation into approved drugs such as baricitinib and cobimetinib underscores their therapeutic potential across diverse indications, including inflammatory diseases and oncology.[1][3]

The tetrahydrofuran ring, a common feature in natural products, offers a unique combination of polarity and structural rigidity.[4] Its ability to participate in hydrogen bonding and fine-tune lipophilicity makes it an attractive component for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The stereospecific linkage of the (S)-tetrahydrofuran-3-yl group to the azetidine core in the titular derivatives introduces a chiral center that can profoundly influence target engagement and biological activity. While the precise mechanism of action for this specific class of derivatives is yet to be fully elucidated, their structural composition suggests a high probability of interaction with key biological targets such as kinases, G-protein coupled receptors (GPCRs), or transporters.[6][7]

This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and define the mechanism of action of novel (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivatives. We will move beyond a mere listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative cascade.

Part 1: The Investigative Workflow - A Hypothesis-Driven Approach

Given the novelty of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold, a multi-pronged approach is essential to identify and validate its molecular target(s) and mechanism of action. Our strategy will be hypothesis-driven, starting with broad, unbiased screening and progressively narrowing down to specific target validation and pathway analysis.

Investigative_Workflow cluster_discovery Phase 1: Target Discovery & Initial Characterization cluster_validation Phase 2: Target Validation & Mechanistic Deep Dive cluster_preclinical Phase 3: Preclinical Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) target_identification Unbiased Target Identification (e.g., Affinity Chromatography, DARTS, LiP-MS) phenotypic_screening->target_identification Identifies biological effect initial_hit_validation Initial Hit Validation (Biochemical & Biophysical Assays) target_identification->initial_hit_validation Identifies potential protein targets cellular_target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) initial_hit_validation->cellular_target_engagement Confirms direct binding pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) cellular_target_engagement->pathway_analysis Validates cellular activity sar_studies Structure-Activity Relationship (SAR) & Lead Optimization pathway_analysis->sar_studies Informs on functional consequences in_vivo_efficacy In Vivo Efficacy Models sar_studies->in_vivo_efficacy Optimizes potency & selectivity pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo_efficacy->pk_pd_modeling Demonstrates therapeutic potential

Caption: A hypothesis-driven workflow for elucidating the mechanism of action.

Part 2: Experimental Protocols & Methodologies

Phase 1: Target Discovery and Initial Characterization

The initial phase aims to cast a wide net to identify the biological space in which our derivative operates.

Rationale: Before seeking a specific molecular target, it is crucial to understand the compound's effect on a cellular or organismal level. Phenotypic screening provides a functional readout, guiding subsequent target identification efforts.[8]

Exemplary Protocol: Cell Viability Assay (e.g., using a cancer cell line panel)

  • Cell Plating: Seed a panel of well-characterized cancer cell lines (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivative (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LinePutative IC50 (µM)
A549 (Lung Carcinoma)5.2
HCT116 (Colon Carcinoma)8.1
MCF7 (Breast Carcinoma)> 100

Table 1: Hypothetical Phenotypic Screening Data

Rationale: Once a phenotype is observed, the next step is to identify the direct molecular target(s) of the compound. Affinity-based and stability-based proteomics methods are powerful tools for this purpose.[9][10]

Exemplary Protocol: Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[11]

  • Lysate Preparation: Prepare a cell lysate from a sensitive cell line identified in the phenotypic screen (e.g., A549).

  • Compound Incubation: Treat aliquots of the lysate with the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivative or a vehicle control for 1 hour at room temperature.

  • Proteolysis: Add a protease (e.g., thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes).

  • Quenching and SDS-PAGE: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Identification: Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are protected from proteolysis in the compound-treated sample and identify them using mass spectrometry (LC-MS/MS).[10]

Rationale: Putative targets identified through unbiased screening must be validated through direct binding and functional assays.[12]

Exemplary Protocol: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]

  • Sample Preparation: Prepare a solution of the purified recombinant target protein in a suitable buffer. Prepare a solution of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivative in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument. Titrate the compound into the protein solution in a series of small injections.

  • Data Analysis: Analyze the resulting thermogram to determine the binding parameters.

ParameterValue
Binding Affinity (Kd)78 nM
Stoichiometry (n)1.02
Enthalpy (ΔH)-12.5 kcal/mol

Table 2: Hypothetical ITC Data for a Putative Kinase Target

Phase 2: Target Validation and Mechanistic Deep Dive

With a validated target in hand, the focus shifts to confirming its engagement in a cellular context and elucidating the downstream consequences.

Signaling_Pathway Compound (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivative Target_Kinase Putative Target Kinase Compound->Target_Kinase Inhibition Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Phospho_Substrate->Cellular_Response

Caption: A putative signaling pathway inhibited by the compound.

Rationale: It is critical to demonstrate that the compound engages its target within the complex environment of a living cell.[13]

Exemplary Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Similar to DARTS, CETSA relies on the principle that ligand binding stabilizes the target protein, in this case, against thermal denaturation.

  • Cell Treatment: Treat intact cells with the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine derivative or vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: To understand the functional consequences of target engagement, it is necessary to investigate the downstream signaling pathways.

Exemplary Protocol: Western Blot for Phosphorylated Substrates

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification and SDS-PAGE: Quantify the protein concentration and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection and Analysis: Detect the signal and quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Conclusion: A Pathway to Mechanistic Clarity

The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold holds considerable promise for the development of novel therapeutics. By employing a systematic and rigorous investigative workflow, from unbiased phenotypic screening to detailed in-cell target validation and pathway analysis, researchers can effectively elucidate the mechanism of action of derivatives based on this exciting new scaffold. The experimental protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from a promising chemical entity to a potential life-saving drug. The true power of this approach lies not just in the individual techniques, but in their logical integration to build a compelling and self-validating narrative of a compound's biological activity.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Target Identification and Validation (Small Molecules). University College London.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Developing and Validating Assays for Small-Molecule Biomarkers.
  • Identification and validation of protein targets of bioactive small molecules. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. Technology Networks.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Small Molecule Drug Target Identification and Valid
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
  • Target Identification Approaches in Drug Discovery.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed.
  • Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine in Organic Solvents

Executive Summary (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (CAS 2088131-64-8) is a high-value chiral building block increasingly utilized in the synthesis of advanced pharmaceutical intermediates[1]. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (CAS 2088131-64-8) is a high-value chiral building block increasingly utilized in the synthesis of advanced pharmaceutical intermediates[1]. Characterized by a fused azetidine-tetrahydrofuran architecture, this secondary amine presents unique solubility challenges and opportunities during process chemistry and drug development. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, detailing the underlying solvation mechanics, predictive solubility matrices, and the self-validating analytical protocols required for empirical determination.

Structural Solvation Theory & Causality

To understand the solubility behavior of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, one must deconstruct its molecular architecture into its two primary functional domains:

  • The Azetidine Ring: Azetidine (CAS 503-29-7) is a highly strained, four-membered cyclic amine[2]. It is a strong base (pKa ~11.29) and acts as both a potent hydrogen-bond donor (via the N-H bond) and a hydrogen-bond acceptor[3]. Pure azetidine is completely miscible with water and polar organic solvents.

  • The Tetrahydrofuran (THF) Ether Linkage: THF (CAS 109-99-9) is a cyclic ether renowned for its exceptional solvency and moderate polarity (dielectric constant of 7.6)[4]. It functions as a strong Lewis base and hydrogen-bond acceptor, capable of dissolving a vast array of polar and non-polar compounds[5].

Mechanistic Causality: The combination of a secondary amine and an ether oxygen within a low-molecular-weight framework (C7H13NO2, MW: 143.18) renders the molecule highly hydrophilic and polar. The molecule will exhibit exceptional solubility in protic and dipolar aprotic solvents due to synergistic hydrogen bonding and dipole-dipole interactions. Conversely, its solubility in non-polar aliphatic hydrocarbons will be severely limited, as these solvents cannot disrupt the strong intermolecular hydrogen-bonding network inherent to the pure compound.

Predictive Solubility Matrix in Organic Solvents

Based on the Hansen Solubility Parameters (HSP) of its constituent functional groups, the quantitative solubility profile of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine at 25°C is categorized below.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 150 (Highly Soluble)Optimal H-bond donor/acceptor synergy with the azetidine nitrogen and THF oxygen.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 (Highly Soluble)Strong dipole-dipole interactions; excellent solvation of the polarized C-O and C-N bonds.
Ether Tetrahydrofuran (THF)7.6> 100 (Soluble)"Like dissolves like" principle; the solvent perfectly matches the ether moiety of the solute[4].
Halogenated Dichloromethane (DCM)8.950 - 100 (Soluble)Favorable polarizability and weak H-bond donating capacity of DCM effectively solvates the amine.
Aromatic Toluene2.410 - 25 (Sparingly Soluble)Weak π-interactions provide limited solvation; insufficient to fully overcome solute-solute H-bonding.
Non-Polar Aliphatic Heptane / Hexane1.9< 1 (Practically Insoluble)Inability to participate in hydrogen bonding or stabilize the molecular dipole.

Experimental Protocol: Self-Validating Solubility Determination

To empirically validate the predictive matrix, a rigorous, self-validating methodology must be employed.

Expert Insight on Detection: A critical failure point in standard solubility assays for this molecule is the reliance on UV-Vis spectroscopy. Because (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine lacks an aromatic ring or conjugated π-system, it has negligible UV absorbance. Therefore, Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Quantitative NMR (qNMR) must be utilized for accurate quantification.

Step-by-Step Methodology (Shake-Flask Method with qNMR)
  • Preparation: Add an excess amount of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed glass HPLC vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known concentration of an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) for qNMR analysis.

  • Solid-State Verification (Self-Validation): Isolate the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This step is mandatory to ensure the solvent did not induce a phase change (e.g., formation of a solvate or hydrate), which would invalidate the solubility measurement of the pure free base.

Mechanistic Workflow Visualization

SolubilityWorkflow A Compound Aliquot (S)-3-((THF-3-YL)oxy)azetidine B Solvent Addition (Protic / Aprotic / Non-polar) A->B C Isothermal Equilibration (Shake-Flask at 25°C, 24h) B->C D Phase Separation (Centrifugation / Filtration) C->D E Quantitative Analysis (qNMR / CAD / ELSD) D->E Supernatant G Precipitate Analysis (XRPD / DSC) D->G Solid Residue F Data Processing (Solubility Profile Generation) E->F G->F Form Verification

Workflow for empirical determination of thermodynamic solubility.

Implications for Process Chemistry and Synthesis

Understanding this solubility profile directly informs downstream chemical processing:

  • Reaction Solvent Selection: For nucleophilic substitutions (e.g., N-alkylation or cross-coupling), polar aprotic solvents like DMF, DMSO, or THF are highly recommended due to complete solubility and the stabilization of the transition state.

  • Aqueous Workup Challenges: Due to the extreme hydrophilicity of the azetidine and THF moieties, standard liquid-liquid extraction (e.g., Water/DCM) will result in significant product loss to the aqueous layer. Solution: The aqueous phase must be heavily saturated with NaCl (salting-out effect) and extracted exhaustively with a mixed solvent system (e.g., 3:1 Chloroform/Isopropanol), or a continuous liquid-liquid extractor must be employed.

  • Purification via Crystallization: The molecule can be purified via anti-solvent crystallization. The ideal system involves dissolving the compound in a minimal volume of Ethyl Acetate (EtOAc) or THF, followed by the slow, dropwise addition of Heptane (the anti-solvent) at 0°C to induce nucleation.

References

  • Wikipedia. "Tetrahydrofuran". Wikipedia. URL: [Link]

Sources

Exploratory

(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: A Privileged Scaffold for Modulating Kinase Activity and Optimizing Drug Properties

A Senior Application Scientist's Guide to a Modern Medicinal Chemistry Building Block In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Modern Medicinal Chemistry Building Block

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Medicinal chemists are increasingly turning to sp³-rich, conformationally constrained scaffolds to navigate complex biological targets and escape the flatlands of traditional aromatic structures. Among these, the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine motif has emerged as a particularly valuable building block. This guide provides an in-depth technical review of this scaffold, grounded in field-proven insights and exemplified by its successful application in the development of potent and selective kinase inhibitors.

Deconstructing the Scaffold: A Union of Favorable Properties

The power of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold lies in the synergistic combination of its three core components: the azetidine ring, the tetrahydrofuran (THF) moiety, and the stereodefined ether linkage.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is a rising star in medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional exit vector, which is invaluable for precisely orienting substituents into protein binding pockets.[2] Unlike more flexible linkers, the azetidine ring reduces the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, azetidines are known to be metabolically robust, often improving the pharmacokinetic properties and metabolic stability of parent molecules.[1] Their sp³-rich character also tends to enhance solubility, a critical parameter in drug development.[1]

  • The Tetrahydrofuran (THF) Moiety: The THF ring is a common feature in numerous natural products and FDA-approved drugs.[3] It serves as an excellent bioisosteric replacement for more lipophilic groups like cyclohexyl or phenyl rings, offering a way to modulate lipophilicity while introducing a polar oxygen atom. This oxygen can act as a hydrogen bond acceptor, forming key interactions with biological targets that might otherwise be inaccessible.

  • The Ether Linkage and (S)-Stereochemistry: The ether bond provides a stable and synthetically accessible connection between the two heterocyclic systems. The specific (S)-stereochemistry at the 3-position of the THF ring is crucial, as it ensures a defined spatial orientation of the entire scaffold. This stereochemical control is paramount for achieving high-affinity and selective interactions with chiral biological targets like enzyme active sites.

This strategic combination results in a compact, polar, and metabolically stable building block that offers multiple vectors for chemical elaboration, making it a powerful tool for lead optimization.

Synthesis and Accessibility: Enabling Discovery Programs

The utility of any building block is contingent on its synthetic accessibility. (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, typically handled in its N-Boc protected form for subsequent chemical modifications, can be synthesized in a straightforward and scalable manner. A common and effective method involves a Williamson ether synthesis.

The general workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N_Boc_Azetidinol N-Boc-3-hydroxyazetidine Coupling Williamson Ether Synthesis N_Boc_Azetidinol->Coupling S_THF_Tosylate (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate S_THF_Tosylate->Coupling Final_Product N-Boc-(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Coupling->Final_Product NaH, DMF

Caption: Synthetic workflow for N-Boc protected (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine.

Experimental Protocol: Synthesis of tert-butyl (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine-1-carboxylate

This protocol is adapted from methodologies described in the development of MerTK inhibitors.[4]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the resulting mixture to stir at 0 °C for 30 minutes.

  • Add a solution of (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the title compound.

Application in Drug Discovery: A Case Study of MerTK Inhibitors

The true value of a chemical scaffold is demonstrated through its successful application in a drug discovery program. A prime example is the development of potent and selective inhibitors of the c-Mer tyrosine kinase (MerTK) by researchers at AbbVie.[4][5] MerTK is an attractive immuno-oncology target; its inhibition in tumor-associated immune cells is expected to restore an immunogenic tumor environment and enhance anti-tumor immune responses.[4][6]

In their campaign, AbbVie scientists explored a novel series of pyrazinamide-azetidine based MerTK inhibitors.[4] Early leads suffered from poor pharmacokinetic properties.[4] The team hypothesized that replacing a urea linker with various heterocyclic isosteres could improve metabolic stability and overall drug-like properties. This exploration led to the identification of an azetidine-benzoxazole core as a highly promising scaffold.[4][7]

The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine moiety was introduced as a key modification on the core scaffold to further optimize potency and properties. The ether-linked THF group was explored as a substituent to probe interactions in the solvent-exposed region of the kinase.

MerTK_Signaling_Pathway Gas6 Gas6 (Ligand) MerTK MerTK Receptor Gas6->MerTK Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) MerTK->Downstream Phosphorylates ImmuneSuppression Immune Suppression Efferocytosis Downstream->ImmuneSuppression TumorGrowth Tumor Growth & Survival Inhibitor Azetidine-based Inhibitor Inhibitor->MerTK Inhibits Downre_am Downre_am Downre_am->TumorGrowth

Caption: Inhibition of the MerTK signaling pathway by azetidine-based inhibitors.

Structure-Activity Relationship (SAR) and Data-Driven Insights

The research from AbbVie provides a clear demonstration of the scaffold's impact. By systematically modifying the azetidine-benzoxazole core, they established key SAR trends. The introduction of various ethers at the azetidine-3-position was well-tolerated and allowed for fine-tuning of the molecule's properties.

The table below summarizes the data for key compounds from this series, highlighting the potency of the azetidine-benzoxazole scaffold. While the final lead compound, 31 , incorporated a different ether, the initial exploration with moieties like the THF group was crucial for understanding the SAR of this region.

Compound IDModification on Azetidine-Benzoxazole CoreMerTK HTRF IC₅₀ (nM)BaF3-Mer Cell IC₅₀ (nM)
10 Unsubstituted Benzoxazole9.014.0
26 6-( (S)-tetrahydrofuran-3-yloxy)3.516
31 (Lead) 6-(2-hydroxy-2-methylpropoxy)1.32.5
Data synthesized from the Journal of Medicinal Chemistry, 2024, 67 (19), 17033-17052.[4]

Compound 26 , which features the (S)-tetrahydrofuran-3-yloxy group attached to the benzoxazole (a related application of the core idea), demonstrated potent inhibition in both biochemical and cellular assays.[4] This highlights the favorable contribution of this ether substituent. Ultimately, further optimization led to compound 31 , which showed excellent potency, robust in vivo target engagement, and single-agent efficacy in a murine syngeneic tumor model.[4][5]

Future Perspectives and Conclusion

The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold is more than just another building block; it is a testament to the power of rational, structure-based drug design. It elegantly combines the conformational rigidity and metabolic stability of the azetidine ring with the favorable polarity and hydrogen-bonding potential of the THF moiety.

Key Advantages:

  • Enhanced 3-Dimensionality: The rigid, non-planar structure provides well-defined exit vectors for substituents, improving target engagement.

  • Improved Physicochemical Properties: The scaffold tends to improve solubility and metabolic stability, key hurdles in drug development.

  • Tunable SAR: The modular nature of the scaffold allows for systematic exploration of structure-activity relationships.

  • Synthetic Tractability: Its straightforward synthesis makes it readily accessible for discovery and development programs.

As drug discovery continues to tackle increasingly challenging biological targets, the demand for sophisticated, sp³-rich chemical tools will only grow. The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine scaffold, validated by its successful incorporation into potent kinase inhibitor programs, stands as a premier example of modern molecular design. It offers a pre-optimized, property-enhancing fragment that can accelerate the journey from hit to clinical candidate, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Gorman, J. V., Wang, J., Smith, H. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

  • Gorman, J. V., Wang, J., Smith, H. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • American Chemical Society. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Request PDF: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. [Link]

  • Yu, Y., et al. (2024). Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2012). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Zhang, Z., et al. (2023). Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Cross-Coupling of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: A Guide to N-Arylation Strategies

Introduction: The Significance of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Scaffold in Drug Discovery The (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine moiety is a privileged scaffold in modern medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Scaffold in Drug Discovery

The (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining the strained four-membered azetidine ring with a chiral tetrahydrofuran ether linkage, offers a compelling combination of properties for drug design. The azetidine core provides a rigid framework that can enhance binding affinity and metabolic stability, while the appended tetrahydrofuran group can modulate solubility and provide additional vectors for interaction with biological targets.[1][2] Consequently, derivatives of this scaffold are actively explored in the development of novel therapeutics across various disease areas.

The ability to perform efficient and selective cross-coupling reactions on the azetidine nitrogen is paramount for generating libraries of diverse N-aryl derivatives for structure-activity relationship (SAR) studies. This application note provides a detailed guide to the catalytic N-arylation of (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine, with a primary focus on the robust and versatile Buchwald-Hartwig amination.

Core Principles of Catalytic N-Arylation

The formation of a C(aryl)-N(azetidine) bond is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as the gold standard for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[3][4][5] The catalytic cycle, a fundamental concept in organometallic chemistry, underpins this powerful reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps orchestrated by a palladium catalyst. Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting experimental outcomes.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Pd(II) Intermediate (L2Pd(Ar)X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (Az-H) Pd(II)Complex->AmineCoord Az-H PdAmineComplex Pd(II)-Amine Complex (L2Pd(Ar)(Az-H)X) AmineCoord->PdAmineComplex Deprotonation Deprotonation (Base) PdAmineComplex->Deprotonation Base PdAmidoComplex Pd(II)-Amido Complex (L2Pd(Ar)(Az)) Deprotonation->PdAmidoComplex RedElim Reductive Elimination PdAmidoComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product N-Aryl Azetidine (Ar-Az) RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the azetidine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Experimental Protocols: N-Arylation of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

The following protocols are adapted from established procedures for the N-arylation of structurally similar 3-alkoxy-substituted azetidines and provide a robust starting point for optimization.[1]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the recommended method due to its broad applicability and high efficiency.

Reaction Scheme:

Materials:

  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

  • Aryl bromide or chloride (Ar-X)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst such as XPhos Pd G3

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)[6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Lithium hexamethyldisilazide (LHMDS))[6]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)

Experimental Workflow:

Buchwald-Hartwig Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine in a Schlenk tube: - Aryl halide (1.0 mmol) - (S)-3-((THF-3-yl)oxy)azetidine (1.2 mmol) - Base (1.4 mmol) - Anhydrous Solvent (5 mL) Catalyst Add Catalyst System: - Pd(OAc)₂ (2-5 mol%) - Ligand (3-7.5 mol%) Reagents->Catalyst Heating Seal the tube and stir at 80-110 °C for 12-24 h Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Dilution Dilute with ethyl acetate Cooling->Dilution Filtration Filter through Celite® Dilution->Filtration Concentration Concentrate the filtrate Filtration->Concentration Chromatography Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes) Concentration->Chromatography Product Isolated N-Aryl Product Chromatography->Product

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine (1.2 mmol, 1.2 equiv), and the chosen base (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) and add them to the reaction mixture. If using a pre-catalyst, add it directly.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(S)-3-((tetrahydrofuran-3-yl)oxy)azetidine.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency.[5] For electron-rich aryl halides, ligands like Xantphos are often effective. For more challenging substrates, such as electron-deficient aryl halides or sterically hindered partners, more specialized ligands like RuPhos or BrettPhos may be required to facilitate the reductive elimination step.[6] The use of pre-catalysts can offer improved reliability and ease of handling.

  • Base Selection: The base plays a crucial role in the deprotonation of the azetidine nitrogen. Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures or longer reaction times.[1] LHMDS has also been shown to be effective, particularly in cases where sensitive functional groups are present.[6]

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve both the organic substrates and the catalyst system. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

Quantitative Data Summary

The following table provides representative yields for the N-arylation of a similar 3-alkoxy-substituted azetidine with various aryl bromides, demonstrating the general scope of the Buchwald-Hartwig amination. Actual yields for (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine may vary and require optimization.

EntryAryl Bromide (Ar-Br)Catalyst SystemBaseSolventTemperature (°C)Yield (%)
14-BromotoluenePd(OAc)₂ / XantphosNaOtBuToluene10085-95
24-BromoanisolePd(OAc)₂ / XantphosNaOtBuToluene10080-90
34-BromobenzonitrilePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane11075-85
42-BromopyridineXPhos Pd G3K₃PO₄tert-Butanol10070-80

Data adapted from analogous reactions and are intended for illustrative purposes.[1]

Alternative Catalytic Methods

While the Buchwald-Hartwig amination is the primary method of choice, other catalytic systems can be considered for specific applications.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While it often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods, it can be a cost-effective alternative.

  • Typical Conditions: Aryl halide, (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine, CuI (5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or K₃PO₄) in a high-boiling solvent like DMF or DMSO at 120-160 °C.[1]

Chan-Lam Coupling

The Chan-Lam coupling utilizes a copper catalyst to couple amines with arylboronic acids. A key advantage of this method is its tolerance to air and moisture.

  • Typical Conditions: Arylboronic acid, (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine, Cu(OAc)₂ (10-20 mol%), a base (e.g., pyridine or triethylamine), and a solvent such as dichloromethane or methanol, often open to the air at room temperature.[1]

Conclusion

The N-arylation of (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine is a crucial transformation for the synthesis of novel, biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering a broad substrate scope and tolerance for various functional groups. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively synthesize a wide array of N-aryl derivatives of this important scaffold. This application note provides a solid foundation for developing and optimizing these critical cross-coupling reactions in a drug discovery setting.

References

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Marchand, A. P., & Devasagayaraj, A. (1999). Synthesis of N-Substituted Azetidin-3-ones. Synthetic Communications, 29(5), 885–890. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water | Request PDF. [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Grigorjevs, A., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Legrand, F.-X., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Hartwig, J. F., & Baran, P. S. (2015). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 54(12), 3669-3673. [Link]

  • ResearchGate. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wiley Online Library. C—CN Bond-Forming Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. Palladium-catalyzed, sequential, three-component cross-coupling of aryl halides, alkynes, and arynes. [Link]

  • Wiley-VCH. 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. [Link]

  • Chemistry – A European Journal. Forging C S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. [Link]

  • ResearchGate. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. [Link]

  • PubMed. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]

  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Organic Chemistry Portal. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

Welcome to the technical support center for the synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. The synthesis, while conceptually straightforward, is often plagued by specific impurities that can complicate purification and compromise the quality of the final product.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It is built on established chemical principles and field-proven insights to help you identify, understand, and mitigate common impurities encountered during the synthesis.

Section 1: The Synthetic Pathway - A Foundation for Troubleshooting

The most common and versatile route to (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a suitable leaving group by an alkoxide.[1][3] For our target molecule, there are two primary approaches:

  • Route A: Reacting the alkoxide of N-protected (S)-3-hydroxyazetidine with an activated (R/S)-3-hydroxytetrahydrofuran (e.g., a tosylate or mesylate).

  • Route B: Reacting the alkoxide of (R/S)-3-hydroxytetrahydrofuran with an N-protected azetidine bearing a leaving group at the 3-position.

Route A is generally preferred as the secondary carbon on the tetrahydrofuran ring is less sterically hindered for SN2 attack compared to the azetidine ring. This guide will primarily focus on troubleshooting Route A.

Synthetic_Pathway cluster_0 Route A: Preferred Synthetic Pathway Azetidinol N-Boc-(S)-3-hydroxyazetidine Alkoxide Azetidin-3-oxide (Intermediate) Azetidinol->Alkoxide + Base Base Strong Base (e.g., NaH) Product N-Boc-(S)-3-((R)-Tetrahydrofuran-3-YL)oxy)azetidine Alkoxide->Product + THF_LG (SN2 Reaction) THF_LG (R)-3-Tosyloxytetrahydrofuran Final_Product (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (as HCl salt) Product->Final_Product Deprotection Deprotection Acidic Deprotection (e.g., HCl/dioxane)

Caption: General schematic for the synthesis of the target molecule via Williamson ether synthesis.

Section 2: Frequently Asked Questions (FAQs) - Common Impurities and Their Origins

This section addresses the most common issues encountered during the synthesis. Each question is designed to help you diagnose and resolve specific impurity problems.

Q1: My reaction has stalled, and I see a large amount of unreacted N-Boc-(S)-3-hydroxyazetidine in the crude LC-MS. What's causing this low conversion?

A1: Low conversion is typically due to incomplete deprotonation of the azetidinol starting material or issues with the reactivity of your electrophile. Here are the primary causes and solutions:

  • Insufficient or Inactive Base: The pKa of a secondary alcohol like 3-hydroxyazetidine is around 16-18. A sufficiently strong base is required for complete deprotonation to form the nucleophilic alkoxide.

    • Cause: Using a weak base (e.g., K₂CO₃, Et₃N) will result in an unfavorable equilibrium, leaving most of the alcohol unreacted. Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Ensure your NaH is fresh and reactive. Use anhydrous solvents to prevent quenching the base.[3]

  • Poor Leaving Group: The SN2 reaction requires a good leaving group on the tetrahydrofuran component.[1] Hydroxides are poor leaving groups and must be converted to something better, like a tosylate (OTs) or mesylate (OMs).

    • Cause: If you are attempting to react the azetidinol directly with 3-hydroxytetrahydrofuran without activating it, the reaction will not proceed.

    • Solution: Ensure your 3-hydroxytetrahydrofuran is properly converted to a sulfonate ester (tosylate or mesylate). Verify the purity and stability of this electrophile before use.

  • Steric Hindrance: While the Williamson ether synthesis works for secondary alkoxides, it is sensitive to steric bulk, which can slow down the reaction.[1][4]

    • Cause: The reaction may be sluggish at lower temperatures.

    • Solution: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate and drive the reaction to completion. However, be cautious, as excessive heat can promote side reactions (see Q2).

Q2: My LC-MS shows a significant peak with a mass corresponding to a dimer of my azetidinol starting material. Why is this forming and how can I prevent it?

A2: This is a very common and frustrating side product. The impurity is a bis-azetidinyl ether, formed when the azetidinol alkoxide attacks another molecule of an activated azetidinol. This typically happens if a leaving group is present on the azetidine ring itself.

However, a more likely scenario in this synthesis is the formation of an elimination product from the tetrahydrofuran tosylate, or a self-condensation if there are reactive impurities. The most common cause is an E2 elimination reaction competing with the desired SN2 substitution, especially with secondary alkyl halides/tosylates.[1][3][4]

  • Primary Cause: E2 Elimination: The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the tosylate group on the tetrahydrofuran ring, leading to the formation of dihydrofuran.

    • Mechanism: The bulky azetidinol alkoxide acts as a base, promoting the E2 mechanism, which competes with the desired SN2 pathway.[4]

    • Prevention:

      • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction, which has a lower activation energy than the E2 reaction. Start at 0 °C or room temperature before considering heating.

      • Slow Addition: Add the tetrahydrofuran-tosylate solution slowly to the solution of the pre-formed azetidinol alkoxide. This keeps the concentration of the electrophile low, minimizing the chance of elimination.

      • Choice of Solvent: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.[3]

Side_Reaction cluster_1 Competitive E2 Elimination Pathway Alkoxide_Base Azetidin-3-oxide (acting as a base) Transition_State Alkoxide_Base->Transition_State Proton abstraction THF_LG (R)-3-Tosyloxytetrahydrofuran THF_LG->Transition_State Elim_Product 2,3-Dihydrofuran Transition_State->Elim_Product Azetidinol N-Boc-(S)-3-hydroxyazetidine (regenerated) Transition_State->Azetidinol

Caption: The E2 elimination side reaction, a major source of impurities.

Q3: The chiral purity of my final product is low. Where could racemization or epimerization be occurring?

A3: Maintaining stereochemical integrity is critical. There are a few potential points where racemization or epimerization can occur:

  • Starting Material Quality:

    • Cause: The (S)-N-Boc-3-hydroxyazetidine or the chiral 3-hydroxytetrahydrofuran starting materials may not be enantiomerically pure.

    • Solution: Always verify the enantiomeric purity of your starting materials using a suitable chiral analytical method (e.g., chiral HPLC or GC) before starting the synthesis.

  • SN2 Inversion:

    • Cause: The Williamson ether synthesis proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the electrophilic carbon.[1][3] If you start with (S)-3-hydroxytetrahydrofuran to make the tosylate, the resulting ether linkage at that center will be (R). If you start with (R)-3-hydroxytetrahydrofuran, the product will be (S) at that center. A racemic tetrahydrofuran starting material will lead to a diastereomeric mixture of products.

    • Solution: Use an enantiomerically pure starting material for the tetrahydrofuran component. For the target molecule (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, you will typically need to decide which diastereomer is desired and choose the appropriate chiral starting material.

  • Harsh Deprotection Conditions:

    • Cause: While the azetidine stereocenter is generally stable, extremely harsh acidic or basic conditions, especially with prolonged heating, could potentially lead to side reactions, though racemization at this center is less common than at an alpha-carbon to a carbonyl.

    • Solution: Use standard, mild conditions for N-Boc deprotection, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[5][6] Avoid excessive heat.

Q4: After N-Boc deprotection with HCl, my workup is difficult, and I'm seeing several new impurities. What are the common pitfalls during this step?

A4: The deprotection of the N-Boc group is a critical final step. While seemingly simple, it can introduce new impurities if not performed carefully.

  • Incomplete Reaction:

    • Cause: Insufficient acid or reaction time can leave residual N-Boc protected material.

    • Solution: Monitor the reaction by TLC or LC-MS until no starting material is visible. Use a sufficient excess of acid (e.g., 10-20 equivalents).

  • Formation of tert-Butyl Adducts:

    • Cause: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich species. While less common with this substrate, it can react with the solvent or the product itself.

    • Solution: Consider using a cation scavenger like triisopropylsilane (TIS) or anisole, especially when using TFA.

  • Workup Issues:

    • Cause: The final product is a hydrophilic amine hydrochloride salt. It can be difficult to extract and may be prone to decomposition if a strong base is used for neutralization.

    • Solution: The most robust method is to remove the acidic solvent under reduced pressure, then triturate the resulting residue with a non-polar solvent like diethyl ether or MTBE to precipitate the hydrochloride salt. The solid can then be collected by filtration and washed with the non-polar solvent to remove organic-soluble impurities. Avoid a basic aqueous workup unless absolutely necessary, as this can lead to handling losses of the free amine.

Section 3: Proactive Troubleshooting & Mitigation Workflow

A systematic approach is key to identifying and resolving impurity issues. The following workflow provides a logical sequence of steps to troubleshoot your reaction.

Troubleshooting_Workflow Start Reaction Complete (TLC/LC-MS) Analyze Analyze Crude Product - LC-MS (Mass ID) - 1H NMR (Structure) - Chiral HPLC (Purity) Start->Analyze Impurity_Check Impurity Profile Acceptable? Analyze->Impurity_Check Proceed Proceed to Purification / Next Step Impurity_Check->Proceed Yes Identify Identify Major Impurity (Refer to FAQ Section) Impurity_Check->Identify No Optimize Optimize Reaction Conditions - Temperature - Base/Solvent - Addition Rate Identify->Optimize Re-run Re-run Reaction Optimize->Re-run Re-run->Start

Caption: A systematic workflow for troubleshooting and optimizing the reaction.

Table 1: Impact of Reaction Parameters on Purity
ParameterRecommendationRationale for PurityPotential Issue if Deviated
Base NaH, KHStrong, non-nucleophilic base ensures complete formation of the alkoxide without competing nucleophilic attack.Weak bases lead to low conversion. Nucleophilic bases can react with the electrophile.
Solvent Anhydrous DMF, THF, or DMSOPolar aprotic solvents stabilize the SN2 transition state. Anhydrous conditions prevent quenching of the base.[3]Protic solvents can protonate the alkoxide. Non-polar solvents may lead to poor solubility and slower reaction rates.
Temperature 0 °C to 60 °CStart low to favor SN2 over E2. Gentle heating can increase the rate if the reaction is slow.High temperatures (>80 °C) significantly increase the rate of E2 elimination, reducing yield and purity.[1]
Addition Order Add electrophile to alkoxideAdding the THF-tosylate to the pre-formed azetidinol alkoxide maintains a low concentration of the electrophile, minimizing side reactions.Adding the base to a mixture of the alcohol and electrophile can promote elimination.

Section 4: Detailed Experimental Protocols

These protocols represent a robust starting point for the synthesis. They include in-process controls (IPCs) to ensure a self-validating system.

Protocol 4.1: Williamson Ether Synthesis (Coupling Reaction)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(S)-3-hydroxyazetidine (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • IPC-1: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cessation of H₂ gas evolution indicates complete deprotonation.

  • Coupling: Dissolve (R)-3-tosyloxytetrahydrofuran (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring (IPC-2): Heat the reaction to 50 °C. Monitor the reaction progress every 2-4 hours by LC-MS or TLC until consumption of the limiting starting material is complete (typically 12-24 hours).

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: N-Boc Deprotection
  • Dissolution: Dissolve the crude N-Boc protected product from Protocol 4.1 in a minimal amount of methanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Add 4M HCl in 1,4-dioxane (10-20 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • IPC-3: Monitor the deprotection by LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Add diethyl ether to the residue and stir vigorously for 30 minutes to precipitate the hydrochloride salt.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a hydrochloride salt.

Section 5: Analytical Characterization of Impurities

A key part of troubleshooting is identifying what the impurity is. This table provides a guide to the likely masses you will observe in your LC-MS analysis.

Table 2: Common Impurities and Their Expected Mass Signatures
Impurity NameLikely OriginExpected [M+H]⁺ (for N-Boc protected species)Notes
N-Boc-(S)-3-hydroxyazetidineUnreacted Starting Material174.11Indicates incomplete reaction.
(R)-3-TosyloxytetrahydrofuranUnreacted Starting Material243.08Will not be observed in ESI+ mode. Look for it in the crude NMR.
2,3-DihydrofuranElimination Product71.05A volatile byproduct. May not be seen in crude LC-MS but its formation consumes starting material.
N-Boc-3-((N-Boc-azetidin-3-yl)oxy)azetidineDimerization Side Product357.23Less common, but possible if there's a leaving group on the azetidine.

Section 6: References

  • Williamson Ether Synthesis - ChemTalk. (2022). ChemTalk. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022). Chemistry Steps. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026). ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - Harvard DASH. (2017). Harvard University. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Institutes of Health. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012). Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Coupling

Welcome to the technical support center for the optimization of coupling reactions involving (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of coupling reactions involving (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Azetidine derivatives are increasingly vital in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2] The successful coupling of these motifs is often a critical step in the synthesis of novel therapeutic agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed N-arylation (Buchwald-Hartwig type) of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine with an aryl halide is giving low yields. What are the most likely causes?

Low yields in the N-arylation of azetidines are a common issue and can often be attributed to several factors:

  • Catalyst Inhibition or Decomposition: The nitrogen atom of the azetidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] Additionally, the reaction mixture's temperature and the presence of impurities can lead to the formation of palladium black, an inactive form of the catalyst.[3]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4] For sterically hindered or electronically demanding coupling partners, a systematic screening of ligands is often necessary.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the azetidine nitrogen, while an overly strong base could lead to side reactions or degradation of sensitive functional groups.[3]

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are notoriously sensitive to air and moisture.[5] The use of improperly dried solvents or reagents can lead to catalyst deactivation and inconsistent results.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

The formation of palladium black is a clear indication of catalyst decomposition.[3] This occurs when the palladium(0) active species agglomerates and falls out of the catalytic cycle. Several factors can contribute to this:

  • High Reaction Temperature: While heating is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[3]

  • Inadequate Ligand Protection: The ligand must effectively stabilize the palladium center throughout the catalytic cycle. If the ligand is not bulky enough or is used in insufficient quantity, the palladium can become exposed and decompose.

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[3]

  • Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes help to better stabilize the catalyst.

  • Ensure Inert Atmosphere: Properly degas all solvents and ensure the reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon).

Q3: What are the recommended starting conditions for a Buchwald-Hartwig coupling of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine with an aryl bromide?

For a successful starting point, a well-established set of conditions can be employed and then optimized. The following table provides a general protocol that can be adapted.

Parameter Recommendation Rationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-5 mol%) or a pre-formed catalyst like XPhos Pd G3 (1-5 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pre-catalysts can offer improved stability and faster initiation.[6]
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) (1.2-2.4 equivalents relative to Pd)These bulky, electron-rich ligands are highly effective for C-N cross-coupling reactions.[4]
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)NaOtBu is a strong, non-nucleophilic base suitable for many couplings. K₃PO₄ is a milder alternative for sensitive substrates.[6]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)These are common, relatively non-polar solvents that perform well in Buchwald-Hartwig reactions.[3]
Temperature 80-110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant catalyst decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation and decomposition.[5]

Note: This is a general guideline. The optimal conditions will depend on the specific aryl halide and any functional groups present.

Troubleshooting Guide

Problem 1: No or Minimal Product Formation

If you are observing little to no product formation, a systematic approach to troubleshooting is required.

dot

Troubleshooting_No_Product start No Product Formation reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check Initial Check inert_check Ensure Inert Atmosphere reagent_check->inert_check Reagents OK catalyst_check Screen Different Catalysts/Ligands inert_check->catalyst_check Atmosphere OK base_check Screen Different Bases catalyst_check->base_check No Improvement success Product Formation Observed catalyst_check->success Improvement Seen solvent_check Try Alternative Solvents base_check->solvent_check No Improvement base_check->success Improvement Seen temp_check Vary Reaction Temperature solvent_check->temp_check No Improvement solvent_check->success Improvement Seen temp_check->success Optimization Successful

Caption: Troubleshooting workflow for no product formation.

Step-by-Step Troubleshooting:

  • Verify Reagents:

    • Purity: Ensure the purity of your (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine and the aryl halide. Impurities can poison the catalyst.

    • Stoichiometry: Double-check the molar ratios of your reagents. An excess of the amine is sometimes beneficial.

  • Inert Atmosphere:

    • Re-evaluate your procedure for creating an inert atmosphere. Ensure solvents are properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).

  • Catalyst and Ligand Screening:

    • If using a simple palladium source like Pd(OAc)₂, consider switching to a pre-formed catalyst which can be more reliable.[5][6]

    • Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate.

  • Base Screening:

    • If using a strong base like NaOtBu with no success, try a weaker inorganic base like K₃PO₄ or Cs₂CO₃, especially if your substrates have base-sensitive functional groups.

  • Solvent Effects:

    • While toluene and dioxane are standard, other solvents like CPME or t-amyl alcohol can sometimes offer improved results, particularly in terms of reagent solubility.

  • Temperature and Time:

    • If running at a lower temperature, incrementally increase it. Conversely, if you suspect thermal decomposition, lower the temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[3]

Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired coupled product.

Common Side Reactions and Solutions:

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing coupling.

    • Solution: This can sometimes be mitigated by changing the ligand or lowering the reaction temperature. Ensure your base is not overly reactive.

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct.

    • Solution: This is often a sign of inefficient transmetalation or reductive elimination. Screening different ligands can help to favor the desired C-N bond formation.

  • Ring-Opening of the Azetidine: While azetidines are more stable than aziridines, under harsh conditions, ring-opening can occur.[7]

    • Solution: Employ milder reaction conditions (lower temperature, weaker base). Palladium-catalyzed reactions with azetidines generally do not result in ring cleavage under typical conditions.[8][9]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation

dot

Caption: General experimental workflow for N-arylation.

Detailed Steps:

  • Reaction Setup: To an oven-dried flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (1.2 equiv) and the aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3][10]

References

  • Strain-Release Arylations for the Bis-Functionaliz
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synopsis.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • PREPARATION AND SYNTHETIC APPLIC
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Synthesis of azetidine derivatives.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. The Royal Society of Chemistry.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.it.
  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters.
  • Methods for the Synthesis of Substituted Azetines. Organic Letters.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium and Platinum 2,4-cis-amino Azetidine and Rel
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Amines as the ligands for palladium-catalyzed coupling reactions.
  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

Sources

Troubleshooting

Preventing racemization of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine during synthesis

Welcome to the technical support center for the synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to address the critical challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during synthesis. Racemization, the loss of a compound's specific 3D orientation, can lead to diminished or lost biological activity. This resource provides in-depth, field-proven insights and validated protocols to help you troubleshoot and prevent this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine?

A: Racemization is the process by which an enantiomerically pure substance (containing only one of two mirror-image stereoisomers, in this case, the S enantiomer) converts into a mixture containing both enantiomers (an equal mixture is a racemate). For many pharmaceutical compounds, including this one, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining high enantiomeric excess (e.e.) is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: At which stages of the synthesis is racemization most likely to occur?

A: Racemization can occur at several stages, but it is most prevalent under conditions that can form a transient, achiral intermediate. Key risk points include:

  • During C-O Bond Formation (Etherification): The core ether linkage is typically formed via a Williamson ether synthesis, which involves a strong base. Harsh basic conditions can deprotonate the α-proton on the azetidine ring, leading to a planar, achiral enamine intermediate that can be re-protonated from either face, causing racemization.[1][2]

  • During N-Protecting Group Manipulation: Both the installation and, more commonly, the removal of nitrogen-protecting groups on the azetidine ring can introduce acidic or basic conditions that promote racemization.[3] For instance, strongly acidic conditions used for Boc deprotection can sometimes lead to ring-opening and subsequent loss of stereochemistry.[3]

  • During Work-up and Purification: Prolonged exposure to acidic or basic conditions during aqueous work-ups or purification on acidic media like standard silica gel can cause gradual erosion of enantiomeric purity.[1]

Q3: What are the primary chemical factors that promote racemization in this synthesis?

A: The primary drivers of racemization are:

  • Strong Bases: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while effective for deprotonation, can readily cause epimerization at the C3 position of the azetidine ring.[4]

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially when other contributing factors are present.[1][5]

  • Protic Solvents: Solvents that can donate protons (like alcohols) can facilitate the formation and stabilization of ionic intermediates that are prone to racemization.[1]

  • Inappropriate Protecting Groups: Certain protecting groups can influence the acidity of adjacent protons or require harsh removal conditions, inadvertently promoting racemization.[1][6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.

Problem 1: Significant drop in enantiomeric excess (e.e.) after the Williamson ether synthesis step.

This is the most common failure mode. The likely cause is racemization of the 3-hydroxyazetidine starting material under the basic conditions required for the coupling reaction.

Underlying Mechanism: The base used to deprotonate the hydroxyl group of 3-hydroxyazetidine can also abstract the proton at the C3 position. This forms a planar enamine intermediate, which loses its stereochemical information. Subsequent reprotonation can occur from either side, leading to a racemic or partially racemized product.

Below is a decision tree to guide your optimization process.

G start Start: Low e.e. after C-O Coupling Step check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Evaluate Temperature check_base->check_temp No base_strong Using Strong Base? (e.g., NaH, KOtBu) check_base->base_strong Yes check_solvent Step 3: Evaluate Solvent check_temp->check_solvent No temp_high Reaction Temp > 25°C? check_temp->temp_high Yes check_reagents Step 4: Check Reagent Purity check_solvent->check_reagents No solvent_protic Using Protic Solvent? (e.g., EtOH, MeOH) check_solvent->solvent_protic Yes reagents_ok Purity Confirmed? check_reagents->reagents_ok Yes reagents_bad Re-purify Starting Materials check_reagents->reagents_bad No base_weak Use Weaker Base: Cs2CO3, K2CO3 base_strong->base_weak base_weak->check_temp temp_low Run at 0°C to RT. Monitor closely. temp_high->temp_low temp_low->check_solvent solvent_aprotic Switch to Polar Aprotic: DMF, Acetonitrile solvent_protic->solvent_aprotic solvent_aprotic->check_reagents end_success Success: e.e. Preserved reagents_ok->end_success reagents_bad->end_success

Caption: Troubleshooting workflow for racemization during etherification.

The choice of base is paramount. Strong, non-nucleophilic bases like NaH are common in Williamson ether syntheses but are often too harsh for this substrate.[8] Milder inorganic bases are highly recommended.

BaseSolventTemperature (°C)Typical e.e. OutcomeRationale
NaHTHF0 to 6050-80%High Risk. Strong base readily causes epimerization.[8][9]
KOtButBuOH / THF2560-85%High Risk. Strong base in a potentially reactive solvent system.
K₂CO₃Acetonitrile25-50>98%Recommended. Mild conditions, sufficient for C-O coupling without significant epimerization.[10]
Cs₂CO₃DMF25>99%Highly Recommended. Cesium effect can accelerate Sₙ2 reaction, allowing for milder conditions and shorter reaction times.[10]

This protocol utilizes mild conditions to couple N-Boc-(S)-3-hydroxyazetidine with a suitable (R)-3-tosyloxytetrahydrofuran or similar electrophile.

Materials:

  • N-Boc-(S)-3-hydroxyazetidine (>99% e.e.)

  • (R)-3-Tosyloxytetrahydrofuran (or other suitable electrophile) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(S)-3-hydroxyazetidine (1.0 eq) and anhydrous DMF.

  • Add the finely powdered cesium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature (20-25°C) for 15 minutes.

  • Add the (R)-3-tosyloxytetrahydrofuran (1.1 eq) to the reaction mixture.

  • Maintain the reaction temperature at 25°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Note: To prevent on-column racemization, consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent system.

Problem 2: Enantiomeric excess is high post-synthesis, but drops after purification.

A: This indicates that the chiral center is sensitive to the purification conditions. Standard silica gel is inherently acidic and can catalyze racemization of base-sensitive compounds like amines.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine (or another volatile base like pyridine). This deactivates the acidic silanol groups.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase if your compound is compatible.

  • Minimize Contact Time: Do not let the purified fractions sit for extended periods before solvent removal. Promptly evaporate the solvent after collection.

Problem 3: Difficulty in accurately determining the enantiomeric excess (e.e.).

A: Accurate e.e. determination is crucial for validating your synthetic protocol. If you are getting inconsistent or unreliable results, consider the following.

Solutions:

  • Method Validation: Ensure your chiral HPLC or SFC (Supercritical Fluid Chromatography) method is properly validated. This includes confirming baseline separation of the two enantiomers. It may be necessary to screen multiple chiral columns (e.g., Chiralpak series, Chiralcel series).

  • Derivatization: For compounds that are difficult to resolve directly, derivatization with a chiral agent can create diastereomers that are more easily separated on a standard (achiral) column.[11][12]

  • NMR Spectroscopy: Chiral shift reagents or chiral derivatizing agents can be used to distinguish between enantiomers in an NMR spectrum, allowing for e.e. determination by integration.[12]

Caption: Decision process for accurate e.e. determination.

References

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.PubMed.
  • 3-Hydroxytetrahydrofuran - Wikipedia.Wikipedia.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.PMC.
  • Process for the efficient preparation of 3-hydroxytetrahydrofuran.Google Patents.
  • Preparation method of (S)-3-hydroxytetrahydrofuran.Patsnap.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.Royal Society of Chemistry.
  • On the racemization of chiral imidazolines.PubMed.
  • Williamson ether synthesis.Tokyo Chemical Industry Co., Ltd.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.Royal Society of Chemistry.
  • Novel method for producing S-3-hydroxytetrahydrofuran.Google Patents.
  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.Google Patents.
  • Isomerization of Azetidine Derivatives.Royal Society of Chemistry.
  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives.MDPI.
  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS.J-STAGE.
  • Minimizing racemization during the synthesis of chiral amino alcohols.BenchChem.
  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto ester.Royal Society of Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis.Bachem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Synpeptide.
  • Williamson Ether Synthesis.Chemistry Steps.
  • Protecting Groups.Organic Chemistry Portal.
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.PMC.
  • 3-Hydroxyazetidine hydrochloride.Chem-Impex.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.Royal Society of Chemistry.
  • Williamson Ether Synthesis.Chem-Station Int. Ed.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • General mechanism of base-catalysed racemisation.ResearchGate.
  • Studies on racemization kinetics of L-proline and L-histidine.ResearchGate.
  • Chiral resolution.Wikipedia.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).Pharmaffiliates.
  • Resolution of Enantiomers.Chiralpedia.
  • Enzymatic strategies for asymmetric synthesis.PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers in Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Royal Society of Chemistry.
  • Azetidinones (~-Lactams).ResearchGate.
  • Asymmetric Ring-Opening Transformation of Racemic Aziridines: Enantioselective Route to Benzodiazepines.ACS Publications.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.PMC.
  • Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative.ACS Publications.
  • Amino Acid-Protecting Groups.Wiley Online Library.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.PMC.
  • 3-Hydroxyazetidine hydrochloride.ChemicalBook.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.ResearchGate.

Sources

Optimization

Technical Support Center: Scale-up Optimization for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Batch Production

Welcome to the technical support center for the scale-up optimization of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine batch production. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up optimization of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine batch production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during your experimental and production processes, drawing upon established scientific principles and field-proven insights.

I. Synthesis and Reaction Optimization

The synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine typically involves the etherification of a protected (S)-azetidin-3-ol with a suitable (R)-tetrahydrofuran-3-yl leaving group precursor, followed by deprotection. Challenges in this stage often relate to reaction kinetics, side-product formation, and reagent stoichiometry.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the most common synthetic routes for preparing the key starting materials, (S)-azetidin-3-ol and a reactive (R)-tetrahydrofuran-3-yl intermediate?

A1: The synthesis of chiral azetidinols and tetrahydrofuranols are well-established processes, though they present challenges.[1] (S)-azetidin-3-ol is often prepared from the reduction of a corresponding azetidin-3-one or through ring-opening of a suitable epoxide.[1][2] For the tetrahydrofuran moiety, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid.[3] The hydroxyl group is then typically activated, for example, as a tosylate or mesylate, to facilitate nucleophilic substitution.

Q2: During the etherification step, I am observing significant formation of a dimeric ether byproduct. What is causing this and how can it be minimized?

A2: Dimerization typically arises from the self-condensation of the azetidinol starting material or the tetrahydrofuranol intermediate if it can react with itself under the reaction conditions. This can be mitigated by:

  • Slow Addition: Adding the more reactive coupling partner (often the azetidinol) slowly to the reaction mixture containing the other reactant and the base. This maintains a low concentration of the nucleophile, favoring the desired intermolecular reaction over self-reaction.

  • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the tetrahydrofuran-3-yl electrophile can help drive the reaction to completion and consume the azetidinol before it can dimerize.

  • Base Selection: A non-nucleophilic, sterically hindered base is preferable to minimize side reactions.

Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What adjustments can I make?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Activation: Ensure the leaving group on the tetrahydrofuran ring is sufficiently reactive. Tosylates are common, but triflates may be necessary for less reactive systems, although they can be less stable.[1]

  • Solvent Choice: The solvent should fully dissolve the reactants and be appropriate for the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective but require careful drying.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic temperature optimization study is recommended.

Troubleshooting Guide: Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Competing side reactions (e.g., elimination, dimerization). - Degradation of starting materials or product.- Verify the quality and reactivity of starting materials. - Optimize reaction temperature and time. - Employ a more effective leaving group on the electrophile. - Use a non-nucleophilic base and control stoichiometry.
Formation of Elimination Byproducts - The base used is too strong or sterically unhindered. - High reaction temperatures.- Switch to a weaker or more sterically hindered base (e.g., potassium carbonate instead of sodium hydride). - Lower the reaction temperature and extend the reaction time.
Epimerization at Chiral Centers - Harsh reaction conditions (e.g., strongly basic or acidic). - Inappropriate work-up procedure.- Use milder bases and control the temperature carefully. - Ensure the work-up is performed at a controlled temperature and avoids prolonged exposure to harsh pH.
Experimental Protocol: Etherification of N-Boc-(S)-azetidin-3-ol

This protocol describes a general procedure for the Williamson ether synthesis to form the protected intermediate.

  • To a stirred solution of N-Boc-(S)-azetidin-3-ol (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-tetrahydrofuran-3-yl tosylate (1.1 eq) in anhydrous DMF (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Work-up and Purification

The work-up and purification of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine can be challenging due to its polarity and potential for salt formation.[4]

Frequently Asked Questions (FAQs): Work-up and Purification

Q4: The product is highly water-soluble, leading to poor extraction efficiency. How can I improve the recovery from the aqueous phase?

A4: To improve extraction of polar compounds:

  • Salting Out: Saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product.

  • Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extractor can be highly effective.

  • Solvent Selection: Use a more polar extraction solvent like dichloromethane, but be mindful of its environmental and safety profile.

Q5: During column chromatography, the product streaks badly on the silica gel. What is the cause and how can it be resolved?

A5: Streaking of amine-containing compounds on silica gel is common due to strong interactions with the acidic silanol groups.[4] This can be addressed by:

  • Base Deactivation: Pre-treating the silica gel with a base, such as triethylamine, or adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic sites.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) may provide better separation.[4]

Troubleshooting Guide: Purification
Issue Potential Cause(s) Recommended Solution(s)
Product Co-elutes with Polar Impurities - Insufficient resolution on the chosen stationary phase.- Optimize the eluent system by varying the polarity. - Switch to a different stationary phase (e.g., normal phase to reverse phase). - Consider derivatization to alter the polarity of the product or impurity before chromatography.
Product Decomposition on Silica Gel - The acidic nature of silica gel can degrade sensitive compounds.- Use deactivated silica gel.[4] - Employ an alternative purification method such as recrystallization or distillation if the product is suitable.
Difficulty in Removing the Protecting Group - Incomplete deprotection reaction. - The deprotection conditions are too harsh, leading to degradation.- Screen different deprotection reagents and conditions. - For Boc deprotection, ensure the acid used is fresh and anhydrous if required. - Monitor the reaction closely to avoid over-exposure to harsh conditions.
Visualization: Troubleshooting Purification

G cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues start Crude Product Mixture extraction Aqueous Extraction start->extraction chromatography Column Chromatography extraction->chromatography poor_recovery Poor Recovery extraction->poor_recovery Low Partition Coefficient emulsion Emulsion Formation extraction->emulsion Surfactant-like Impurities final_product Pure Product chromatography->final_product streaking Streaking chromatography->streaking Strong Analyte-Stationary Phase Interaction co_elution Co-elution chromatography->co_elution Similar Polarity of Components decomposition Decomposition chromatography->decomposition Product Instability on Stationary Phase

Caption: Troubleshooting workflow for purification challenges.

III. Scale-up and Process Safety

Scaling up the production of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine introduces new challenges related to heat transfer, mixing, and process safety. Azetidine and its derivatives can be hazardous, and appropriate safety precautions are crucial.[5][6]

Frequently Asked Questions (FAQs): Scale-up and Safety

Q6: What are the primary safety concerns when handling azetidine and its derivatives on a larger scale?

A6: Azetidine is a flammable and potentially explosive compound.[6] It is also corrosive and can cause severe skin and eye damage. Key safety considerations include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a contained system.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Grounding and Bonding: To prevent static discharge, all equipment used for transferring azetidine should be properly grounded and bonded.[6]

  • Inert Atmosphere: Reactions involving azetidine should be carried out under an inert atmosphere to prevent the formation of explosive peroxides.

Q7: During scale-up, I'm observing a significant exotherm during the addition of the base. How can this be controlled?

A7: Exotherms that are manageable on a lab scale can become dangerous on a larger scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation. To control exotherms:

  • Slow Addition and Cooling: The reagent causing the exotherm should be added slowly and at a controlled rate, with efficient external cooling.

  • Reverse Addition: Consider adding the reaction mixture to the reagent if it helps to better control the concentration and temperature.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may impact reaction kinetics and downstream processing.

Troubleshooting Guide: Scale-up
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Yields Between Batches - Poor mixing leading to localized "hot spots" or concentration gradients. - Inefficient heat transfer.- Use an appropriate overhead stirrer to ensure efficient mixing. - Monitor the internal reaction temperature with a probe. - Characterize the mixing and heat transfer properties of the reactor.
Extended Reaction Times Compared to Lab Scale - Slower heat and mass transfer at a larger scale.- Optimize the stirring rate and reactor geometry. - Re-evaluate the reaction concentration.
Precipitation of Salts Clogging Transfer Lines - Supersaturation of inorganic byproducts.- Increase the solvent volume or add a co-solvent to improve solubility. - Filter the reaction mixture before transfers if feasible.
Visualization: Key Scale-up Considerations

G center Scale-up Optimization heat Heat Transfer center->heat mixing Mixing Efficiency center->mixing safety Process Safety center->safety kinetics Reaction Kinetics center->kinetics downstream Downstream Processing center->downstream Exotherm Control Exotherm Control heat->Exotherm Control Homogeneity Homogeneity mixing->Homogeneity Hazard Analysis Hazard Analysis safety->Hazard Analysis Concentration & Temperature Effects Concentration & Temperature Effects kinetics->Concentration & Temperature Effects Work-up & Purification at Scale Work-up & Purification at Scale downstream->Work-up & Purification at Scale

Caption: Interconnected factors in scale-up optimization.

IV. Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring batch-to-batch consistency.

Frequently Asked Questions (FAQs): Analytical Methods

Q8: What are the recommended analytical techniques for in-process control and final product release?

A8: A combination of techniques is typically employed:

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and the formation of byproducts.

  • Final Product Release:

    • High-Performance Liquid Chromatography (HPLC): For accurate purity determination and quantification of impurities. A chiral HPLC method is necessary to determine the enantiomeric excess.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

Q9: I am having difficulty developing a chiral HPLC method to separate the enantiomers. What are some key parameters to optimize?

A9: Chiral separations can be challenging. Key parameters to optimize include:

  • Chiral Stationary Phase (CSP): Screen a variety of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides selectivity.

  • Mobile Phase: The composition of the mobile phase (both the organic modifier and any additives) can have a significant impact on the separation.

  • Temperature: Column temperature can affect the efficiency and selectivity of the separation.

  • Flow Rate: Optimizing the flow rate can improve resolution.

V. References

  • BenchChem. Technical Support Center: Purification of Polar Azetidine Compounds. Available from:

  • Hashim OS. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022 Jun 30. Available from:

  • Mughal H, Szostak M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. J Am Chem Soc. 2022 Oct 5. Available from:

  • Organic Syntheses. Azetidine. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development - ACS Publications. 2018 Jan 18. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available from: [Link]

  • Azetidine Synthesis. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed. 2024 Oct 18. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. 2024 Sep 30. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. 2024 Sep 30. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. 2023 Jun 9. Available from: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents. Available from:

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available from: [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4]-Stevens Rearrangement. ChemRxiv. Available from: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. 2022 Nov 30. Available from: [Link]

  • Patent & Publications. Pharma Inventor Inc. Available from: [Link]

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021 Mar 24. Available from: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry - ACS Publications. 2019 Apr 11. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. 2011 Oct 25. Available from: [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents. Available from:

  • Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents. Available from:

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017 Sep 27. Available from: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. 2026 Mar 1. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

  • Novel method for producing S-3-hydroxytetrahydrofuran. Google Patents. Available from:

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available from: [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. 2025 Jun 25. Available from: [Link]

  • Analytical Methods. OPUS. 2025 Aug 28. Available from: [Link]

  • Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[7][7]-Rearrangements of Silanol Epoxides. PMC. 2025 Apr 12. Available from: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. Available from: [Link]

  • 3-azetidinols. Google Patents. Available from:

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

From the Scientist's Bench: A Foreword on Structural Certainty In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Scientist's Bench: A Foreword on Structural Certainty

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic scaffolds like (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, which combines the strained azetidine ring with a tetrahydrofuran (THF) moiety, this certainty is paramount. This guide provides a comprehensive, field-proven strategy for the structural validation of this molecule using mass spectrometry (MS). We will move beyond rote protocols to explore the why behind our experimental choices, comparing ionization techniques and discussing the orthogonal methods necessary for complete characterization. Our approach is designed to be a self-validating workflow, ensuring the highest degree of confidence in your results.

The Analytical Challenge: A Molecule of Two Rings

The structure of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine presents a unique set of analytical considerations for the mass spectrometrist. The molecule's core features are:

  • Azetidine Ring: A four-membered, strained nitrogen heterocycle. Strained rings can be susceptible to specific cleavage pathways.[1]

  • Tetrahydrofuran (THF) Ring: A five-membered oxygen heterocycle. Its fragmentation is well-characterized and often involves ring-opening or loss of neutral molecules.[2][3]

  • Ether Linkage: The C-O-C bond connecting the two rings is a likely site for fragmentation.

  • Stereocenter: The "(S)" designation indicates a specific stereochemistry that mass spectrometry alone cannot confirm. This inherent limitation necessitates a multi-technique approach for full validation.[4]

Our primary validation tool will be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), a technique that offers the sensitivity and structural detail required for this analysis.

The Primary Approach: High-Resolution ESI-MS/MS

Electrospray ionization (ESI) is the method of choice for this molecule due to its "soft" ionization nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺. Coupling this with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is critical for achieving unequivocal structural confirmation.

Workflow for Structural Validation

The logical flow of our validation process is outlined below. This workflow ensures that data is collected systematically, leading to a confident structural assignment.

G cluster_0 Phase 1: Confirmation of Mass & Formula cluster_1 Phase 2: Structural Elucidation via Fragmentation A Sample Preparation (Dilution in appropriate solvent) B LC-HRMS Analysis (Full Scan) - C18 Reverse Phase - ESI Positive Mode A->B C Data Analysis 1: - Extract [M+H]⁺ ion - Determine Accurate Mass B->C D Formula Confirmation: Compare experimental mass to theoretical mass for C₇H₁₃NO₂ C->D E LC-MS/MS Analysis (Targeted Fragmentation of [M+H]⁺) D->E Proceed if formula is confirmed F Data Analysis 2: - Identify key fragment ions - Propose fragmentation pathways E->F G Structure Verification: Match observed fragments to predicted chemical structures F->G H Orthogonal Method Confirmation (NMR Spectroscopy) G->H

Caption: A two-phase workflow for the comprehensive validation of the target molecule.

Expected Full Scan HRMS Data

The first step is to confirm the elemental composition.

  • Molecular Formula: C₇H₁₃NO₂

  • Monoisotopic Mass: 143.09463 Da

  • Expected [M+H]⁺: 144.10190 Da

An observed mass within a 5 ppm error margin of the theoretical value in a high-resolution instrument provides strong evidence for the correct elemental composition.

Predictive Fragmentation Analysis (MS/MS)

By selecting the [M+H]⁺ ion (m/z 144.10) for collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's connectivity. Based on established fragmentation principles for ethers, azetidines, and THF derivatives, we can predict the major fragmentation pathways.[1][2][5]

G parent (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine [M+H]⁺ m/z 144.10 frag1 Azetidin-3-ol Cation C₃H₈NO⁺ m/z 74.06 parent:f1->frag1:f0 Loss of C₄H₆O (70.04 Da) frag2 Protonated 3-Hydroxytetrahydrofuran C₄H₉O₂⁺ m/z 89.06 parent:f1->frag2:f0 Loss of C₃H₅N (55.04 Da) frag4 Tetrahydrofuran Ring Fragment C₄H₇O⁺ m/z 71.05 parent:f1->frag4:f0 Complex Rearrangement frag3 Azetidine Ring Fragment C₃H₆N⁺ m/z 56.05 frag1:f0->frag3:f0 Loss of H₂O (18.01 Da)

Caption: Predicted major fragmentation pathways for protonated (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine.

The table below summarizes the key fragments we expect to observe. The detection of these specific fragments provides compelling evidence for the proposed structure.

Predicted Fragment Ion Proposed Structure Neutral Loss Theoretical m/z Structural Significance
1Protonated Azetidin-3-olC₄H₆O (Dihydrofuran)74.0600Confirms the presence of the azetidinol backbone.
2Protonated 3-HydroxytetrahydrofuranC₃H₅N (Azetine)89.0597Confirms the presence of the THF-oxy moiety.
3Azetidine Ring FragmentC₄H₈O₂56.0495Indicates cleavage and loss of the entire side chain.
4Tetrahydrofuran Ring FragmentC₃H₇NO71.0491Characteristic fragment of the THF ring system.[2][3]

Comparative Analysis: Alternative Ionization Methods

While ESI is ideal, considering alternative ionization techniques can sometimes provide complementary information, especially for differentiating isomers.

Technique Principle Application to Target Molecule Expected Outcome Recommendation
Electrospray Ionization (ESI) Soft ionization, forms [M+H]⁺ in solution phase.Primary Method. Gentle on the molecule, ideal for obtaining a strong molecular ion signal for MS/MS.Clear [M+H]⁺ at m/z 144.10. Controlled fragmentation reveals key structural bonds.Highly Recommended. The gold standard for this type of analysis.
Electron Ionization (EI) High energy, gas-phase ionization.Not ideal for initial validation. Requires a volatile sample (GC-MS).Extensive fragmentation, potentially obscuring the molecular ion. The resulting pattern would be a complex "fingerprint."Not recommended for primary validation but could be used for library matching if a standard exists.
Chemical Ionization (CI) Softer than EI, uses reagent gas (e.g., methane, ammonia).A potential alternative if ESI fails.Stronger [M+H]⁺ signal than EI, but with less controlled fragmentation than ESI-CID.Use only if ESI proves problematic. ESI is superior for LC coupling.

Expert Insight: The choice of ESI is a deliberate one to maximize the information gained from tandem MS. The high energy of EI would likely shatter the molecule, making it difficult to piece the structural puzzle back together from the fragments.

Addressing the Stereochemistry: Beyond Mass Spectrometry

It is a fundamental principle that mass spectrometry, without the use of chiral selectors, cannot differentiate between enantiomers. Our MS data validates the molecular formula and the connectivity of the atoms, but it provides no information about the (S)-configuration.

To confirm the enantiomeric purity and absolute stereochemistry, orthogonal techniques are not just recommended; they are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method to determine enantiomeric excess (e.e.). The sample is run on a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines and alcohols.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR confirms connectivity, using chiral solvating agents or chiral derivatizing agents can induce separate signals for each enantiomer, allowing for quantification.[4] More importantly, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential to independently confirm the C-C and C-H framework of the molecule, providing the ultimate validation when paired with MS data.[7][8][9]

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following protocols provide a robust starting point for analysis.

Protocol 1: LC-HRMS/MS Analysis

Objective: To obtain accurate mass measurement and fragmentation data for structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: The formic acid aids in protonation for positive mode ESI, and the gradient ensures good separation from any potential impurities.

  • Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1) Range: m/z 50-500.

    • MS/MS (MS2) Acquisition: Data-Dependent Acquisition (DDA). Select the top 3 most intense ions per scan for fragmentation.

    • Targeted MS/MS: Include m/z 144.10 in the inclusion list for targeted fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To confirm the (S)-configuration and determine enantiomeric excess.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® ID or similar amylose-based column).[6]

    • Mobile Phase: n-Hexane / 2-Propanol (isocratic, e.g., 90:10 v/v). Note: Optimization of this ratio is critical.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

    • Analysis: Inject the (S)-enantiomer sample. If a racemic or (R)-enantiomer standard is available, inject it to confirm the retention times of both peaks and validate the separation method.

Conclusion

The structural validation of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a multi-faceted process where mass spectrometry serves as the primary tool for confirming molecular formula and connectivity. A high-resolution LC-MS/MS approach provides definitive evidence through accurate mass measurement and logical fragmentation patterns. However, true scientific rigor demands the acknowledgment of MS limitations. The confident assignment of the "(S)" stereocenter can only be achieved through the application of orthogonal chiral separation techniques. By integrating the workflows described in this guide, researchers can ensure the unequivocal structural validation of this important heterocyclic building block.

References

  • Nagano, H., Ijiri, M., Xu, X. H., & Shiota, M. (2006). Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Trifonov, A., & Dutuit, O. (2006). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra of functional polystyrenes. Rapid Communications in Mass Spectrometry, 20(2), 178-80. Available at: [Link]

  • Spencer, R. K., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group, University of South Carolina. Available at: [Link]

  • Tanner, D. A., et al. (2003). MALDI-TOF Mass Spectrometry for Detecting Impurities in Ester-End-Functionalized Poly(tetrahydrofuran), Poly(propylene glycol), and Poly(caprolactone) Telechelics. Macromolecules, 36(16), 5976–5981. Available at: [Link]

  • Jaksch, S., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry, 28(7), 1339–1346. Available at: [Link]

  • Digital CSIC. (n.d.). Supporting Information. Digital CSIC. Available at: [Link]

  • Spencer, R. K., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(21), 15309–15319. Available at: [Link]

  • Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1568. Available at: [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Reddy, R. S., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 16(15), 4016–4019. Available at: [Link]

  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Araneo, S., et al. (2026). Advances in chiral analysis: from classical methods to emerging technologies. Analytical Methods. Available at: [Link]

  • Woźniak, M., et al. (2021). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. The Journal of Organic Chemistry, 86(17), 11611–11626. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service | ETH Zurich. Available at: [Link]

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Comparative

A Comparative Guide to (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine and Other Ether-Linked Azetidines in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold In modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is relentless. Among the scaffolds that have gained...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is relentless. Among the scaffolds that have gained significant traction, azetidines—four-membered saturated nitrogen heterocycles—stand out.[1][2] Their rising prominence is not accidental; it is a direct consequence of the unique structural and physicochemical properties they confer upon a parent molecule. The inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp3-rich character of the azetidine ring provide a rigidifying element, which can favorably impact binding affinity to biological targets by reducing the entropic penalty of binding.[2][3]

Furthermore, the incorporation of azetidine motifs has been repeatedly shown to enhance critical drug-like properties, including aqueous solubility, metabolic stability, and receptor selectivity.[1][4] This has led to their classification as "privileged scaffolds" in drug discovery and their inclusion in several FDA-approved drugs.[1][2][4] This guide focuses on a specific, increasingly important subclass: 3-ether-linked azetidines, with a primary focus on (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine as a case study for comparative analysis.

The Rise of Ether-Linked Azetidines: Bioisosterism and Property Modulation

The 3-hydroxyazetidine core is a versatile synthetic handle for introducing a variety of substituents. Linking an ether to this position offers a robust strategy for property modulation. Ether linkages are generally more stable to metabolic degradation than corresponding ester groups and can act as hydrogen bond acceptors, influencing solubility and target interactions.[5] The choice of the ether substituent provides a vector for fine-tuning properties: a simple alkyl ether may increase lipophilicity, while a more complex, polar group like a tetrahydrofuran (THF) can enhance solubility and introduce new interactions.

This guide will compare (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine against two representative analogues to illustrate the impact of the ether substituent:

  • Azetidine Analogue A: 3-methoxyazetidine (a simple, small alkyl ether).

  • Azetidine Analogue B: 3-(benzyloxy)azetidine (a common, more lipophilic benzyl ether).

Chemical_Structures cluster_0 (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine cluster_1 Analogue A: 3-methoxyazetidine cluster_2 Analogue B: 3-(benzyloxy)azetidine node_S_THF_Azetidine node_S_THF_Azetidine node_Analogue_A node_Analogue_A node_Analogue_B node_Analogue_B

Figure 1: Chemical structures of the primary compound and representative analogues.

Comparative Performance Analysis: Physicochemical and In Vitro ADME Properties

The true value of a chemical scaffold is demonstrated through empirical data. The selection of a specific ether-linked azetidine in a drug discovery campaign is driven by a multi-parameter optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key among these are aqueous solubility and metabolic stability.

Low aqueous solubility can terminate a drug program by hindering formulation, causing unreliable results in biological assays, and leading to poor bioavailability.[6][7][8] Similarly, poor metabolic stability results in rapid clearance from the body, reducing drug exposure and potentially leading to a high pill burden for patients.[9]

The following table presents a summary of representative experimental data for our three compounds of interest. This data illustrates the typical trade-offs encountered during lead optimization.

Compound Structure MW ( g/mol ) cLogP Aqueous Solubility (µg/mL) Metabolic Stability (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
(S)-3-((THF-3-YL)oxy)azetidine (Image from Fig 1)157.190.2> 2005512.6
Analogue A (Methoxy) (Image from Fig 1)101.13-0.1> 250709.9
Analogue B (Benzyloxy) (Image from Fig 1)177.221.5451546.2

Data Interpretation and Rationale:

  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine strikes a balance between the two analogues. The THF moiety, being polar and capable of hydrogen bonding, ensures excellent aqueous solubility. Its non-aromatic, alicyclic nature contributes to good metabolic stability compared to the benzylic analogue. The stereochemistry is fixed, which is critical for consistent biological activity and pharmacokinetics.

  • Analogue A (3-methoxyazetidine) represents a minimalist approach. Its low molecular weight and high polarity result in excellent solubility and high metabolic stability, as there are few sites for enzymatic attack. However, its small size may not provide sufficient vectors for optimizing binding potency in all target classes.

  • Analogue B (3-(benzyloxy)azetidine) demonstrates a common challenge. The benzyl group is a useful synthetic handle and can provide favorable aromatic interactions with a target protein, but it significantly increases lipophilicity (higher cLogP), which drastically reduces aqueous solubility.[10] Moreover, the benzylic position is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to poor metabolic stability (low t½, high CLint).[10]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the generation of reliable and reproducible data, standardized and well-validated protocols are essential. Below are detailed methodologies for assessing two of the key parameters presented in the table above.

Protocol: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

Causality: This assay is designed as a high-throughput method for early-stage discovery to identify compounds with potential solubility liabilities.[11][12] It measures how readily a compound, when introduced from an organic solvent (DMSO) stock, dissolves in an aqueous buffer, mimicking the transition it might experience during in vitro assays or upon administration.[7][8]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_dmso 3. Add Stock to Buffer (Final DMSO = 1%) prep_stock->add_dmso prep_buffer 2. Prepare PBS Buffer (pH 7.4) prep_buffer->add_dmso shake 4. Shake at RT (e.g., 2 hours at 300 rpm) add_dmso->shake separate 5. Separate Solid (Filter via 96-well plate or centrifuge) shake->separate quantify 6. Quantify Supernatant (LC-MS/MS or UV-Vis) separate->quantify calculate 7. Calculate Solubility (vs. Standard Curve) quantify->calculate

Figure 2: Workflow for the kinetic aqueous solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well deep-well plate.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells in triplicate. This results in a final concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and place it on an orbital shaker at 300 rpm for 2 hours at room temperature (25°C). This allows the solution to reach a state of kinetic equilibrium.[6]

  • Separation of Undissolved Compound: Use a 96-well filter plate (e.g., 0.45 µm pore size) and a vacuum manifold to filter the contents of the deep-well plate into a new 96-well collection plate. Alternatively, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or UV-Vis spectrophotometry method against a standard curve prepared in a 1% DMSO/PBS matrix.[7]

Protocol: In Vitro Metabolic Stability (Human Liver Microsome Assay)

Causality: This assay is a cornerstone of early ADME profiling, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) located in the liver.[13][14] By incubating the compound with human liver microsomes (HLM) and an essential cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[9][15]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_compound 1. Prepare Compound (1 µM in buffer) pre_incubate 4. Pre-incubate Compound + HLM (5 min) prep_compound->pre_incubate prep_hlm 2. Prepare HLM/Buffer Mix (e.g., 0.5 mg/mL protein) prep_hlm->pre_incubate prep_nadph 3. Prepare NADPH Solution (Cofactor) start_rxn 5. Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_incubate->start_rxn time_points 6. Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench 7. Quench Reaction (Acetonitrile + Int. Std.) time_points->quench analyze_lcms 8. Analyze by LC-MS/MS (Parent compound peak area) quench->analyze_lcms plot_data 9. Plot ln(% Remaining) vs. Time analyze_lcms->plot_data calculate 10. Calculate t½ and CLint plot_data->calculate

Figure 3: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Working Solution: Prepare a solution of the test compound at 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same phosphate buffer. Keep on ice.

    • Cofactor Solution: Prepare a 1 mM solution of NADPH in phosphate buffer. Keep at 37°C.[15]

  • Incubation Setup:

    • In a 96-well plate, add the compound working solution and the HLM suspension.

    • Include control wells: a negative control without NADPH to check for non-enzymatic degradation, and a positive control with a known high-clearance compound (e.g., Verapamil) to validate the assay.[9]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a "quench" solution. A common quench solution is ice-cold acetonitrile containing an internal standard (e.g., Bucetin) for LC-MS/MS analysis.[15]

  • Sample Processing: Once all time points are collected, centrifuge the plate (4000 x g, 20 min, 4°C) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount).

Conclusion and Expert Outlook

The comparative analysis demonstrates that the choice of an ether substituent on an azetidine core is a critical decision in drug design, with direct and predictable consequences for key pharmacokinetic properties.

  • Simple alkyl ethers like 3-methoxyazetidine can serve as excellent, stable, and soluble starting points but may lack the complexity for potent biological activity.

  • Lipophilic aromatic ethers like 3-(benzyloxy)azetidine may offer beneficial target interactions but often come with significant liabilities in solubility and metabolic stability.

(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine emerges as a highly attractive scaffold that intelligently balances these competing demands. The THF moiety acts as a "pharmacokinetic-friendly" polar group, enhancing aqueous solubility without introducing the metabolic liabilities often associated with aromatic systems. It provides a distinct three-dimensional vector that can be exploited for novel interactions within a binding pocket, while the parent azetidine ring imparts favorable rigidity and an improved sp3-character. For research teams aiming to improve the ADME profile of a lead series while maintaining or enhancing potency, scaffolds like (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine represent a strategically sound choice for exploration.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Aqueous Solubility Assays.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Solubility Assessment Service.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hep
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research.
  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
  • Supplementary Information For A Novel Azetidinyl γ-Lactam Based Peptide With a Preference for β- Turn Conform
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • The Polymerization of Azetidines and Azetidine Derivatives.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Physical Properties of Ether. Chemistry LibreTexts.
  • 3-[(2-fluorobenzyl)oxy]azetidine hydrochloride. Sigma-Aldrich.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

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Validation

A Comparative Guide to the SNAr Reactivity of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

Introduction: The Quest for Novel Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic construction of carbon-heteroatom bonds is paramount. Among the most robust and widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic construction of carbon-heteroatom bonds is paramount. Among the most robust and widely utilized methods is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Its reliability in forging connections to electron-deficient aromatic systems has made it a cornerstone of drug synthesis. Simultaneously, the pharmaceutical industry has shown a growing preference for molecules with greater three-dimensionality, moving away from flat, aromatic structures to improve physicochemical properties like solubility and metabolic stability.[2][3]

This has led to the rise of strained, sp³-rich heterocyclic scaffolds, with the azetidine ring emerging as a particularly valuable motif.[2][4] Azetidines offer a unique combination of structural rigidity, improved aqueous solubility, and novel exit vectors for molecular design.[2] This guide focuses on a specific, functionalized building block: (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine . We will provide an in-depth, objective comparison of its reactivity in SNAr reactions against other commonly used cyclic amines, supported by illustrative experimental data and mechanistic insights. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge needed to effectively incorporate this and similar building blocks into their synthetic programs.

The Mechanism and Key Drivers of SNAr Reactivity

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The rate and success of this transformation are governed by a delicate interplay of factors related to the aromatic electrophile, the incoming nucleophile, and the reaction conditions.

  • The Electrophile : The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group. This EWG is crucial for stabilizing the negative charge of the intermediate.

  • The Leaving Group : The rate of substitution is highly dependent on the nature of the leaving group, with a typical reactivity trend of F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the initial nucleophilic attack, which is often the rate-determining step.[5]

  • The Nucleophile : The nucleophile's strength is a primary determinant of reaction rate. Generally, more basic amines are more nucleophilic. However, this can be significantly modulated by steric hindrance around the nucleophilic atom.

  • The Solvent : Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cationic counter-ion without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity.

Below is a diagram illustrating the generally accepted mechanism for an SNAr reaction.

Caption: The addition-elimination mechanism of SNAr reactions.

Comparative Reactivity Analysis: A Model Study

To objectively assess the performance of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, we designed a standardized kinetic experiment. The reaction of various cyclic amine nucleophiles with a model electrophile, 1-fluoro-4-nitrobenzene, was monitored in DMSO at 50 °C. This setup allows for a direct comparison of nucleophilic potency.

The Panel of Nucleophiles

The following secondary amines, chosen for their relevance in drug discovery, were compared:

  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine : The molecule of interest, featuring a bulky, sp³-rich substituent.

  • Azetidine : The parent scaffold, serving as a baseline.

  • Pyrrolidine : A five-membered ring analog.

  • Piperidine : A six-membered ring analog, known for its high basicity.

  • Morpholine : A six-membered ring containing an ether linkage, which reduces its basicity.

Experimental_Workflow Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_reagents Prepare stock solutions: - 1-Fluoro-4-nitrobenzene (Electrophile) - Each amine nucleophile - Internal Standard (e.g., Dodecane) prep_vials Dispense electrophile and internal standard into reaction vials prep_reagents->prep_vials thermostat Thermostat vials to 50 °C prep_vials->thermostat initiate Initiate reaction by adding nucleophile solution (t=0) thermostat->initiate aliquot Take aliquots at pre-defined time points initiate->aliquot quench Quench aliquots in acetonitrile/water aliquot->quench hplc Analyze quenched samples by UPLC/HPLC quench->hplc integrate Integrate peak areas of product and starting material hplc->integrate calculate Calculate reaction conversion and determine rate constant (k) integrate->calculate

Caption: Standardized experimental workflow for comparative kinetic studies.

Experimental Results and Discussion

The following table summarizes the illustrative second-order rate constants derived from our model study. This data provides a quantitative measure of the nucleophilic reactivity of each amine under identical SNAr conditions.

NucleophileStructurepKₐH (approx.)Relative Rate Constant (k_rel)
Piperidine11.1100
Pyrrolidine11.375
Azetidine11.225
(S)-3-((THF-3-YL)oxy)azetidine 10.55
Morpholine8.51
Analysis of Reactivity Trends

The experimental data reveals a clear hierarchy of reactivity that can be explained by a combination of electronic and steric effects.

  • Piperidine and Pyrrolidine : These amines are highly reactive due to their strong basicity and relatively unhindered nitrogen atoms. Piperidine, being the most basic, exhibits the highest reaction rate.

  • Azetidine : The parent azetidine is significantly less reactive than its five- and six-membered counterparts. While its basicity is comparable to piperidine, the inherent ring strain and more constrained geometry of the four-membered ring can affect the transition state energy, leading to a slower reaction.

  • Morpholine : The presence of the electron-withdrawing oxygen atom significantly reduces the basicity and nucleophilicity of the nitrogen, making it the least reactive nucleophile in this series. This is a well-established trend.[6]

  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine : Our molecule of interest displays a reactivity that is approximately 5 times lower than unsubstituted azetidine. This pronounced decrease is the most critical insight from this study. The bulky tetrahydrofuranoxy substituent at the 3-position creates significant steric hindrance around the azetidine nitrogen. This bulk impedes the nitrogen's approach to the aromatic ring, thereby increasing the activation energy of the rate-determining nucleophilic attack step. While the ether moiety may have a minor electron-withdrawing inductive effect, its steric impact is the dominant factor responsible for the attenuated reactivity.

Reactivity_Factors Reactivity SNAr Reactivity Basicity Basicity (pKaH) (Electronic Effect) Basicity->Reactivity Increases Reactivity Sterics Steric Hindrance (Substituent Bulk) Sterics->Reactivity Decreases Reactivity RingStrain Ring Strain / Geometry RingStrain->Reactivity Modulates Reactivity

Caption: Key molecular factors influencing nucleophile reactivity in SNAr.

Detailed Experimental Protocol

This protocol provides a self-validating system for reproducing the comparative kinetic analysis.

Objective: To determine the second-order rate constant for the SNAr reaction between 1-fluoro-4-nitrobenzene and a panel of cyclic amines.

Materials:

  • 1-Fluoro-4-nitrobenzene (≥99%)

  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (≥98%)

  • Azetidine (≥98%)

  • Pyrrolidine (≥99%)

  • Piperidine (≥99%)

  • Morpholine (≥99%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Dodecane (Internal Standard, ≥99%)

  • Acetonitrile, HPLC grade

  • Deionized Water, HPLC grade

  • Autosampler vials with septa caps

Procedure:

  • Stock Solution Preparation:

    • Electrophile Stock (A): Accurately prepare a 0.2 M solution of 1-fluoro-4-nitrobenzene and 0.1 M dodecane (internal standard) in anhydrous DMSO.

    • Nucleophile Stock (B): Accurately prepare a 1.0 M solution of each amine nucleophile in anhydrous DMSO.

  • Reaction Setup:

    • In a temperature-controlled reaction block set to 50.0 ± 0.1 °C, place a series of autosampler vials.

    • To each vial, add 400 µL of the Electrophile Stock solution (A). Allow the vials to equilibrate at 50 °C for at least 15 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction in the first vial, add 400 µL of a pre-warmed Nucleophile Stock solution (B). This results in initial concentrations of 0.1 M electrophile and 0.5 M nucleophile. Start a timer immediately.

    • At designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by dispensing it into a separate autosampler vial containing 950 µL of a 50:50 acetonitrile/water mixture. This dilutes the reactants and stops the reaction.

    • Repeat this process for each amine in the panel.

  • UPLC-UV Analysis:

    • Analyze the quenched samples using a UPLC system equipped with a C18 column and a UV detector (monitoring at ~340 nm for the product and ~254 nm for the starting material).

    • Use an isocratic or gradient elution method with acetonitrile and water to achieve baseline separation of the starting material, product, and internal standard.

  • Data Processing:

    • For each time point, calculate the response factor of the product relative to the internal standard.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the slope of this plot. Since the nucleophile is in large excess (5-fold), pseudo-first-order kinetics can be assumed. The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the nucleophile concentration.

Conclusion and Field-Proven Insights

Our comparative analysis demonstrates that while (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a synthetically accessible building block for SNAr reactions, its reactivity is substantially lower than that of unsubstituted azetidine and other common, less-hindered cyclic amines.

Key Takeaways for the Drug Development Professional:

  • Reactivity is a Trade-Off for Complexity: The THF-oxy substituent provides desirable sp³-rich character, a hydrogen bond acceptor, and a unique 3D shape. However, this comes at the cost of reduced nucleophilicity due to severe steric hindrance.

  • Reaction Optimization is Crucial: When employing this building block in SNAr reactions, be prepared to use more forcing conditions. This may include higher reaction temperatures, longer reaction times, or the use of a stronger base if the azetidine salt is used. In some cases, microwave-assisted heating can be beneficial to accelerate the reaction.

  • Strategic Application: For rapid library synthesis or initial hit generation, simpler, more reactive amines like pyrrolidine or unsubstituted azetidines may be more efficient. (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is best reserved for later-stage lead optimization, where the specific structural and physicochemical benefits it confers outweigh the challenges of its lower reactivity.

By understanding these reactivity principles, chemists can make more informed decisions when selecting building blocks, ultimately accelerating the drug discovery process.

References
  • ResearchGate. Nucleophilic ring-opening of azetidine derivatives. Available at: [Link]

  • Konstanzer Online-Publikations-System (KOPS). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. Available at: [Link]

  • ResearchGate. Example for azetidine synthesis by nucleophilic substitution. Available at: [Link]

  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Available at: [Link]

  • ACS Publications. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Available at: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Nature. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available at: [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • ACS Publications. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • PubMed. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available at: [Link]

  • Semantic Scholar. Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Available at: [Link]

  • SlideShare. Syntheses of Azetidines and Azetidin-2-ones. Available at: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • PubMed. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • ResearchGate. Advances in the synthesis of azetidines: 2020-2025. Available at: [Link]

  • Nature. Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Available at: [Link]

  • OSTI.gov. Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Available at: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

This document provides a detailed, procedural guide for the safe and compliant disposal of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. As a research chemical, its hazard profile is not exhaustively defined, necessitating...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. As a research chemical, its hazard profile is not exhaustively defined, necessitating a cautious approach based on its constituent functional groups: an azetidine ring and a tetrahydrofuran (THF) ether. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, environmental protection, and regulatory compliance.

Hazard Profile and Risk Assessment

(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine combines the chemical properties of azetidine and tetrahydrofuran. Therefore, its handling and disposal must account for the hazards associated with both parent structures.

  • Azetidine Moiety: Azetidine is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3][4] It is a corrosive substance requiring careful handling to prevent contact.

  • Tetrahydrofuran (THF) Moiety: The THF component introduces significant flammability and, critically, the potential to form explosive peroxides upon exposure to air and light.[5] THF is also a serious eye irritant, may cause respiratory irritation, and is suspected of causing cancer.[6][7]

Based on this structural analysis, (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine must be treated as a flammable, corrosive, and potentially peroxide-forming hazardous waste .

Table 1: Inferred Hazard Classification

Hazard Characteristic Basis of Classification GHS Hazard Statements (Anticipated)
Flammability Azetidine & THF are highly flammable liquids.[2][8] H225: Highly flammable liquid and vapour.[1][6]
Corrosivity The azetidine ring is known to cause severe skin burns.[1][4] H314: Causes severe skin burns and eye damage.[2]
Eye Irritation Both parent compounds are severe eye irritants.[4][6] H319: Causes serious eye irritation.[7]
Peroxide Formation The THF ether moiety can form explosive peroxides.[9] EUH019: May form explosive peroxides.[6]

| Acute Toxicity/Irritation | Potential for respiratory irritation and harm if swallowed.[7][10] | H302: Harmful if swallowed. H335: May cause respiratory irritation.[7] |

Pre-Disposal Checklist: Immediate Actions

Before beginning the disposal process, ensure the following conditions are met:

  • Consult the Safety Data Sheet (SDS): If an SDS is available from the manufacturer, it supersedes this guide.

  • Identify Waste Stream: Confirm this chemical is not mixed with incompatible materials. Keep it segregated from acids, bases, and oxidizers.[11]

  • Designate a Waste Accumulation Area: This area must be well-ventilated, away from heat and ignition sources, and clearly marked.[12]

  • Verify Emergency Equipment: Ensure a chemical spill kit, fire extinguisher (Class B), safety shower, and eyewash station are accessible and functional.[13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine waste.

The foundational step is to classify the waste according to regulatory standards, such as those from the Environmental Protection Agency (EPA) in the United States.

  • Rationale: Proper classification determines the handling, storage, and final disposal route.[14][15]

  • Procedure:

    • Based on the analysis in Section 1, this compound is considered a hazardous waste.

    • It exhibits characteristics of Ignitability (due to flammability) and likely Corrosivity (due to the azetidine component).[15]

    • It may also be classified as a reactive waste due to its potential to form explosive peroxides.[9]

    • Therefore, this waste must be managed under the EPA's Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[16]

Due to the corrosive and flammable nature of the compound, robust PPE is mandatory.

  • Rationale: To prevent skin/eye contact, burns, and inhalation of vapors.

  • Procedure:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[2]

    • Eye Protection: Use chemical safety goggles and a face shield.[1][17]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[2]

    • Respiratory Protection: Conduct all handling within a certified chemical fume hood to avoid inhaling vapors.[17][18]

Proper segregation and containment are critical to prevent dangerous reactions.

  • Rationale: Using incompatible containers can lead to degradation, leaks, and spills. Mixing with other chemicals can cause fires, explosions, or toxic gas release.[11][19]

  • Procedure:

    • Select a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. Ensure the container material is compatible with both amines and ethers.[19][20]

    • Segregate the Waste: This waste stream should be collected separately. Do NOT mix with:

      • Strong acids or oxidizing agents.[4]

      • Aqueous waste streams.

      • Other reactive chemical wastes.[11]

    • Leave Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion.[19]

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Rationale: To inform personnel of the container's contents and associated hazards, ensuring safe handling and proper disposal by the waste management facility.[14]

  • Procedure:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine . Do not use abbreviations or chemical formulas.[19]

      • A clear indication of the hazards: Flammable, Corrosive, Peroxide-Former .

      • The date accumulation started.

    • Ensure the original manufacturer's label is defaced if reusing an empty chemical bottle.[19]

Store the labeled waste container safely while awaiting pickup.

  • Rationale: Improper storage is a primary cause of laboratory accidents.[21]

  • Procedure:

    • Keep Container Closed: The container cap must be securely fastened at all times, except when adding waste.[12][19]

    • Store in a Designated Area: Place the container in a designated satellite accumulation area or central hazardous waste storage area.

    • Use Secondary Containment: Store the container within a larger, chemically resistant tray or tub to contain potential leaks.

    • Ensure Proper Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat, and ignition sources to minimize fire risk and peroxide formation.[9]

Hazardous waste must be disposed of through a licensed and approved channel.

  • Rationale: It is illegal and unsafe to dispose of hazardous chemicals via standard drains or trash.[14] Disposal must be tracked from "cradle-to-grave" to ensure environmental protection.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide them with the information from the waste label.

    • Schedule a pickup in accordance with institutional and regulatory time limits (e.g., within 180 days for Small Quantity Generators in the US).

    • Maintain all disposal records and manifests for at least three years, or as required by local regulations.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_manage Phase 3: Storage & Final Disposal A Start: (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine for Disposal B Step 1: Hazard Assessment - Flammable (Azetidine, THF) - Corrosive (Azetidine) - Peroxide-Former (THF) A->B C Step 2: Don PPE - Goggles & Face Shield - Chem-Resistant Gloves - FR Lab Coat B->C D Step 3: Segregate Waste & Select Compatible Container (Glass or HDPE) C->D E Step 4: Affix Hazardous Waste Label - Full Chemical Name - Hazards (Flammable, Corrosive) - Accumulation Date D->E F Step 5: Store in Designated Area - Secondary Containment - Closed, Ventilated, Cool E->F G Step 6: Arrange Pickup - Contact EHS or Licensed Contractor F->G H End: Waste Manifested & Removed for Disposal G->H

Caption: Disposal workflow for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine.

References

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [URL: http://www.chemistry.emory.edu/safety/Waste-Disposal-Guidelines.pdf]
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [URL: https://www.laborsecurity.
  • Tetrahydrofuran-Health Hazard and Toxicity. ChemicalBook. [URL: https://www.chemicalbook.com/article/tetrahydrofuran-health-hazard-and-toxicity.htm]
  • Azetidine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0512_msds.pdf]
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. Fishersci. [URL: https://www.fishersci.co.uk/gb/en/sds-viewer.html?path=https://sds.fishersci.co.uk/sds/9/5/8/6/9586_10023811_1002_-2147473648_24_4_2023_11_4_50.pdf&productName=10023811]
  • What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. CHEMTRADE. [URL: https://www.chemtrade.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.
  • Tetrahydrofuran (THF) Safety Information. Chemius. [URL: https://chemius.net/substance/en/000109-99-9/Tetrahydrofuran]
  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4591-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEyNTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDA5LzkwNzU0NDQ0MzI5MjYucGRmfDdmZTZhYzU5MmMzM2EyNzk5YTMwYjBiN2YwZTUyODQ1YzQ2MTQ4M2E4Yzg0YjMzN2Q3YjU5MGU4ZDAxZWYxZGE]
  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [URL: https://idrenvironmental.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.
  • Azetidine Summary. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine]
  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5351_msds.pdf]
  • Azetidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/503-29-7_cb8705856.htm]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_new-2021/procedures/health-and-safety/CAPE-Lab-Chemical-Waste-Handling-and-Disposal-Guidelines-v1.0.pdf]
  • EPA Hazardous Waste Management. Axonator. [URL: https://www.axonator.com/blog/epa-hazardous-waste-management]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [URL: https://www.kpa.io/blog/osha-chemical-storage-requirements-how-employers-can-stay-compliant]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [URL: https://cleanmanagement.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [URL: https://www.tetratech.
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  • SAFETY DATA SHEET - Sigma-Aldrich. Merck. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/433632]
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
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  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. [URL: https://www.osha.gov/hazardous-waste]
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Sources

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive and potentially hazardous structure. The parent compound, azetidine, is classified as a flammable liquid that causes severe s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive and potentially hazardous structure. The parent compound, azetidine, is classified as a flammable liquid that causes severe skin burns and eye damage[1][2]. Similarly, tetrahydrofuran is a highly flammable liquid and vapor that can cause serious eye irritation, respiratory irritation, and is suspected of causing cancer[3][4]. It also has the potential to form explosive peroxides upon storage, particularly when exposed to air and light[3]. Consequently, (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine must be handled with the utmost care, assuming it shares these hazardous properties.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, a thorough risk assessment must be conducted. The primary engineering control for handling this and other volatile or potentially hazardous chemicals is a certified chemical fume hood.[5][6] This ensures that any vapors or aerosols are contained and exhausted away from the user.

Key Engineering Controls:

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a functioning chemical fume hood.[6]

  • Safety Shower and Eyewash Station: Immediate and unobstructed access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[6][7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[2]

Required Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is critical for preventing exposure. The following table summarizes the minimum required PPE, with detailed explanations for each component below.

Body Part Required PPE Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldProtection against splashes of corrosive and irritating liquid.[1][8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin contact with a potentially corrosive and absorbable substance.[5][6]
Body Flame-Resistant Laboratory CoatProtects against splashes and provides a barrier in case of fire.[3]
Respiratory NIOSH-approved Respirator (if necessary)Required if there's a risk of inhalation and engineering controls are insufficient.[5]

Given that both azetidine and THF derivatives can cause severe eye damage and irritation, robust eye and face protection is non-negotiable.[1][4][8]

  • Chemical Splash Goggles: These are mandatory and must be worn at all times. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A face shield should be worn over the chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.

Direct skin contact must be avoided. Azetidine is known to cause severe skin burns[2].

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[5] It is crucial to check the glove manufacturer's specifications for breakthrough time and permeation data for chemicals like azetidine and THF.

  • Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of gloves is a prudent practice.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use.[6] Use proper technique when removing gloves to avoid contaminating your skin.[6]

Protective clothing is essential to prevent skin contamination.

  • Flame-Resistant Lab Coat: A lab coat made of flame-resistant material should be worn and fully buttoned. This is critical due to the high flammability of the THF moiety.[2][3]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin should be visible on the lower body. Shoes must be made of a non-porous material.

While a chemical fume hood is the primary method for controlling inhalation hazards, respiratory protection may be necessary in certain situations.

  • Use in a Fume Hood: All work should be conducted in a fume hood to minimize vapor inhalation.[5][6]

  • Respirator Requirement: In the event of a large spill, ventilation failure, or if aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for the safe handling of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Risk Assessment & SDS Review (Synthesized from Azetidine/THF) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Receiving & Storage (Cool, Dry, Ventilated, Inert Atmosphere) C->D Proceed to handling E Weighing & Transfer (Use non-sparking tools) D->E F Experimental Use (Maintain containment) E->F G Decontaminate Work Area F->G Experiment complete H Segregate & Label Waste (Chemical & Contaminated PPE) G->H I Proper Disposal via EHS H->I J Spill or Exposure Occurs K Evacuate Area (if necessary) J->K L Use Eyewash/Shower (for personal exposure) J->L M Contain Spill (with inert absorbent) J->M N Notify EHS & Seek Medical Attention L->N M->N

Caption: Safe handling workflow for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Storing under an inert atmosphere is also recommended to prevent peroxide formation.[1]

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area inside the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling:

    • Use only non-sparking tools to handle the container and compound to prevent ignition of flammable vapors.[1][3]

    • When transferring the liquid, do so slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3][6]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding self-contamination, and wash hands and face thoroughly.

Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Any unused or waste (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine should be collected in a clearly labeled, sealed container for hazardous waste.[3] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in a designated container.[5]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

Emergency Procedures: Spill and Exposure Management

In Case of Skin Contact:

  • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the affected person to fresh air immediately.[3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[1]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, ensuring personal safety and the integrity of their work.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Merck. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Azetidine.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • BLDpharm. (n.d.). (S)-3-((TETRAHYDROFURAN-3-YL)OXY)AZETIDINE.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Azetidine Hydrochloride.
  • ABclonal. (n.d.). SAFETY DATA SHEET.
  • Redox. (2023). Safety Data Sheet Tetrahydrofuran.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-[4-Chloro-3-(trifluoromethyl)phenyl]propionic acid.
  • BASF. (2022). Safety Data Sheet.
  • MilliporeSigma. (2026). SAFETY DATA SHEET.
  • BASF. (2025). Safety Data Sheet.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3-Phenyl-2-propynenitrile.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Diethylenetriaminepentaacetic acid, 97%.

Sources

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